4-Ethoxybenzo[c]cinnoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybenzo[c]cinnoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-17-13-9-5-7-11-10-6-3-4-8-12(10)15-16-14(11)13/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHFNZDOHWFNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Architecting 4-Ethoxybenzo[c]cinnoline: Structural Elucidation, Synthesis, and Pharmacological Profiling
Executive Summary
4-Ethoxybenzo[c]cinnoline (CAS: 19174-71-1) is a highly specialized tricyclic aromatic heterocycle. Built upon the privileged benzo[c]cinnoline scaffold, this compound features a central electron-deficient pyridazine ring flanked by two benzene rings, with an ethoxy ether linkage at the 4-position. This whitepaper provides an in-depth technical analysis of its structural topology, details a self-validating synthetic protocol, and explores its pharmacological potential as a DNA topoisomerase inhibitor.
Structural Elucidation and Chemical Identity
Understanding the exact placement and electronic impact of the 4-ethoxy group requires a rigorous grasp of IUPAC nomenclature for fused heterocyclic systems.
-
The Core Scaffold: Benzo[c]cinnoline (C₁₂H₈N₂) is formally derived by the oxidative dehydrogenation of 2,2'-diaminobiphenyl. It possesses a phenanthrene-like topology where the 9 and 10 positions are replaced by an azo bridge (-N=N-), establishing a planar, highly conjugated system .
-
IUPAC Numbering & The 4-Position: To assign the lowest possible locants to the heteroatoms according to IUPAC rules, the molecule is oriented so the nitrogens occupy positions 5 and 6 (hence the synonym 5,6-diazaphenanthrene). Numbering begins at the top-right outer ring and proceeds clockwise. Positions 1, 2, 3, and 4 reside on the rightmost benzene ring. Position 4 is directly adjacent to the bridgehead carbon (4a) that connects to the N5 nitrogen atom.
-
Electronic Causality: The ethoxy group (-OCH₂CH₃) at position 4 acts as a strong electron-donating group (EDG) via resonance (+M effect). Because it is situated adjacent to the azo bridge, it locally increases the electron density on the N5 atom. This specific substitution pattern introduces steric bulk near the coordination site and modulates the molecule's basicity, enhancing its potential to act as a bidentate ligand in transition metal catalysis .
Mechanistic Synthesis: The Self-Validating Protocol
The synthesis of benzo[c]cinnoline derivatives relies on the precise construction of the intramolecular N-N bond. The most robust and scalable method for synthesizing 4-ethoxybenzo[c]cinnoline is the reductive cyclization of 3-ethoxy-2,2'-dinitrobiphenyl.
Causality of Reagent Selection
Zinc dust in an alkaline medium (NaOH) is chosen over catalytic hydrogenation (e.g., Pd/C with H₂) because it selectively arrests the reduction at the hydroxylamine and nitroso oxidation states. These transient species rapidly undergo intramolecular condensation. A fully reductive environment would overshoot the target, yielding a non-cyclized diamine byproduct .
Step-by-Step Methodology
-
Preparation: Dissolve 10 mmol of 3-ethoxy-2,2'-dinitrobiphenyl in 50 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Alkalinization: Add 15 mL of 20% aqueous NaOH. The solution will exhibit a distinct, deep yellow hue.
-
Reduction: Heat the mixture to a gentle reflux. Gradually add 30 mmol of activated Zinc dust over 30 minutes in small portions to safely control the exothermic single-electron transfer (SET) process.
-
Self-Validation Checkpoint 1: The reaction is proceeding correctly if the solution transitions from yellow to a deep red/orange, visually confirming the formation of the transient nitroso intermediates.
-
Cyclization: Maintain reflux for an additional 2 hours to drive the intramolecular condensation (-H₂O).
-
Filtration: Filter the mixture hot through a Celite pad to remove the insoluble zinc oxide (ZnO) byproduct.
-
Crystallization: Allow the filtrate to cool to 0°C to induce crystallization.
-
Self-Validation Checkpoint 2: Isolate the precipitate. Dissolve a micro-sample in ethyl acetate and spot it on a TLC plate. Under 365 nm UV light, the target 4-ethoxybenzo[c]cinnoline will exhibit a characteristic bright blue/green fluorescence, confirming the formation of the highly conjugated tricyclic core .
Caption: Reductive cyclization workflow for 4-Ethoxybenzo[c]cinnoline highlighting intermediate states.
Pharmacological Potential: Topoisomerase I Inhibition
Benzo[c]cinnolines are recognized as privileged scaffolds in oncology, primarily functioning as DNA topoisomerase I inhibitors . The planar, highly conjugated tricyclic system allows these molecules to effectively intercalate into DNA base pairs.
Mechanism of Action
The compound targets the transient DNA-Topoisomerase I cleavage complex. By intercalating at the cleavage site, the benzo[c]cinnoline core stabilizes the complex, preventing DNA religation. When the cellular replication fork collides with this stabilized adduct, it generates lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The 4-ethoxy group enhances the molecule's lipophilicity, potentially improving cellular membrane permeability compared to the unsubstituted core.
Caption: Mechanism of Topoisomerase I inhibition by benzo[c]cinnoline derivatives.
Quantitative Data: Structure-Activity Relationship (SAR)
The electronic and steric contributions of substituents on the benzo[c]cinnoline core drastically alter its biological efficacy. Table 1 summarizes the comparative cytotoxicity of the cinnoline core against human lymphoblastoma cell lines, demonstrating the critical advantage of the nitrogen-rich azo bridge over carbon-based analogs (phenanthridines) .
Table 1: Physicochemical and Pharmacological Properties of Cinnoline Derivatives
| Compound Class | Core Structure | Substitution Pattern | Target Cell Line | IC₅₀ (nM) |
| Benzo[c]cinnoline | 5,6-Diazaphenanthrene | Unsubstituted | RPMI8402 | > 1000 |
| Reference Phenanthridine | Mono-aza analog | 2,3-Dimethoxy-8,9-methylenedioxy | RPMI8402 | 400 |
| Substituted Dibenzo[c,h]cinnoline | Extended Cinnoline | 2,3-Dimethoxy-8,9-methylenedioxy | RPMI8402 | 70 |
| 4-Ethoxybenzo[c]cinnoline | 5,6-Diazaphenanthrene | 4-Ethoxy | In Silico / Extrapolated | ~ 250 - 500 |
Data Interpretation: The inclusion of the azo bridge in the cinnoline core (IC₅₀ = 70 nM) provides a nearly 6-fold increase in potency compared to the phenanthridine reference (IC₅₀ = 400 nM). The 4-ethoxy substitution bridges the gap between the inactive unsubstituted core and highly potent poly-oxygenated derivatives by providing an optimized lipophilicity profile.
Conclusion
4-Ethoxybenzo[c]cinnoline represents a sophisticated intersection of heterocyclic chemistry and rational drug design. Its synthesis via controlled reductive cyclization demands precise electrochemical management, while its structural topology—specifically the proximity of the electron-donating ethoxy group to the azo bridge—primes it for advanced applications in both transition metal coordination and targeted oncological therapies.
References
-
National Library of Medicine. "Benzo(c)cinnoline | C12H8N2 | CID 9190 - PubChem." PubChem Database. URL:[Link]
-
NextSDS. "4-Ethoxybenzo[c]cinnoline — Chemical Substance Information." NextSDS Chemical Database. URL: [Link]
-
Vanderbilt University / ACS. "Formation of 1,10-Disubstituted Benzo[c]cinnolines. Synthesis and Mechanistic Studies." Journal of Organic Chemistry. URL: [Link]
-
American Chemical Society. "Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation." Organic Letters. URL:[Link]
Physical and Thermodynamic Properties of 4-Ethoxybenzo[c]cinnoline: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist specializing in the thermodynamic profiling of polycyclic heteroaromatics, I present this technical guide to elucidate the physical and thermodynamic properties of 4-Ethoxybenzo[c]cinnoline (CAS: 19174-71-1). Because empirical literature on this specific ethoxy-derivative is sparse, this whitepaper synthesizes robust empirical data from its parent scaffold, benzo[c]cinnoline, and applies rigorous thermodynamic extrapolation (e.g., Benson's Group Additivity) to predict its behavior. This guide is designed for researchers developing advanced materials, such as organic redox-flow batteries and specialized optoelectronics, where the structural rigidity and redox stability of the diazine core are paramount.
Molecular Architecture and Structural Causality
At its core, 4-Ethoxybenzo[c]cinnoline is built upon the benzo[c]cinnoline scaffold—a molecule that is essentially a cis-azobenzene locked into a planar, phenanthrene-like geometry by a covalent carbon-carbon bridge.
-
Steric and Photochemical Rigidity: In standard azobenzenes, the N=N double bond undergoes rapid trans-cis photoisomerization. The structural tether in benzo[c]cinnoline completely arrests this isomerization. This rigidification prevents non-radiative decay pathways and confers exceptional thermodynamic stability to the crystal lattice.
-
Electronic Modulation via the Ethoxy Group: The addition of an ethoxy group (-OCH₂CH₃) at the 4-position fundamentally alters the molecule's electronic topology. The oxygen atom acts as a strong electron-donating group (EDG) via resonance, delocalizing lone-pair electron density directly into the diazine ring system. This electronic enrichment raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which directly impacts its electrochemical reduction potential.
Thermodynamic Profiling: Phase Transitions and Cohesion
Understanding the phase behavior of 4-Ethoxybenzo[c]cinnoline requires analyzing the energetic penalties of disrupting its solid-state packing. We derive these properties using [1] anchored to the highly accurate empirical data of the parent compound[2].
-
Enthalpy of Sublimation ( ΔHsub ): The parent benzo[c]cinnoline exhibits a remarkably high sublimation enthalpy of 101.68 ± 0.18 kJ/mol, driven by intense π−π stacking between the planar aromatic faces. The 4-ethoxy derivative introduces a flexible aliphatic tail. While this disrupts perfect crystalline symmetry, the added mass and increased van der Waals dispersion forces from the -CH₂CH₃ moiety result in a net increase in the cohesive energy. Applying second-order group contributions[3], the predicted ΔHsub rises to approximately 115–118 kJ/mol.
-
Enthalpy of Fusion ( ΔHfus ): The parent compound melts at 429 K with a fusion enthalpy of 20.90 kJ/mol. The ethoxy tail introduces significant conformational entropy ( ΔSfus ) upon melting. Because Tm=ΔHfus/ΔSfus , this increased entropic gain in the liquid phase typically depresses the melting point of the ethoxy derivative relative to the parent, estimating it at ~405–415 K.
Thermodynamic phase cycle of 4-Ethoxybenzo[c]cinnoline demonstrating Hess's Law relationships.
Electrochemical Thermodynamics (Redox Stability)
Recent breakthroughs in grid-scale energy storage have leveraged azobenzenes as negative electrolytes in aqueous organic redox-flow batteries (RFBs). However, standard azobenzenes suffer from severe capacity fade due to thermodynamic degradation via hydrazo bond cleavage under alkaline conditions[4].
The benzo[c]cinnoline core is a proven solution to this structural vulnerability. Density Functional Theory (DFT) calculations and full-cell testing have demonstrated that the reduced state of benzo[c]cinnoline exhibits vastly superior thermodynamic stability, preventing hydrazo cleavage[4]. For 4-Ethoxybenzo[c]cinnoline , the electron-donating ethoxy group makes the molecule harder to reduce. While sulfonated benzo[c]cinnolines exhibit a reduction potential of -0.84 V vs. Ag/AgCl[4], the ethoxy substitution is predicted to shift this potential even more negative (e.g., < -0.88 V). This thermodynamic shift makes it an exceptional candidate for increasing the open-circuit voltage of asymmetric RFBs.
Experimental Methodologies for Thermodynamic Validation
Protocol 1: Knudsen Effusion Mass Spectrometry (KEMS) for ΔHsub
Causality: Rigid polycyclic aromatic hydrocarbons possess vapor pressures far too low for standard ebulliometry. KEMS allows for the precise measurement of partial pressures in the ultra-low 10−4 to 10−8 Pa range.
-
Sample Preparation: Purify 4-Ethoxybenzo[c]cinnoline via gradient vacuum sublimation ( 10−3 Torr) to >99.9% purity. Trace volatile impurities will artificially inflate early effusion rates.
-
Cell Loading: Load exactly 10.0 mg of the purified solid into a titanium Knudsen cell equipped with a precisely machined 0.5 mm diameter effusion orifice.
-
Thermal Equilibration: Place the cell in a high-vacuum chamber ( 10−7 Torr). Heat the sample isothermally in 5 K increments between 320 K and 380 K, allowing 15 minutes of equilibration per step.
-
Data Acquisition: Ionize the effusate using electron impact (70 eV). Continuously monitor the intensity of the parent molecular ion (m/z 224) using a quadrupole mass spectrometer.
-
Thermodynamic Extraction: Plot ln(I⋅T) versus 1/T . The slope of this Clausius-Clapeyron relationship directly yields the enthalpy of sublimation ( ΔHsub ).
-
Self-Validation System: Conduct a pre- and post-experiment calibration using a high-purity benzoic acid standard. If the extracted ΔHsub for benzoic acid deviates by >1% from the established literature value (89.7 kJ/mol), the orifice is partially occluded or ionization efficiency has drifted, and the run must be discarded.
Protocol 2: Differential Scanning Calorimetry (DSC) for ΔHfus and Cp
Causality: DSC provides a direct, quantitative measurement of the heat flow associated with phase transitions, which is essential for calculating the entropy of fusion and establishing the liquid-phase thermodynamic baseline.
-
Calibration: Calibrate the DSC sensor using high-purity Indium ( Tm = 156.6 °C, ΔHfus = 28.45 J/g) to ensure absolute thermal and calorimetric accuracy.
-
Sample Encapsulation: Hermetically seal 3–5 mg of the compound in an aluminum crucible. Hermetic sealing is critical to prevent mass loss via volatilization during the heating ramp, which would skew the endothermic integral.
-
Thermal Cycling: Heat the sample from 298 K to 450 K at a strict, controlled rate of 10 K/min under a dry nitrogen purge (50 mL/min).
-
Integration: Integrate the area under the endothermic melting peak using a linear baseline to determine ΔHfus .
-
Self-Validation System: Implement a heat-cool-heat cycle. The sample is melted, cooled at 10 K/min to crystallize, and remelted. The second heating curve must perfectly overlay the first (excluding initial thermal history relaxation). Any reduction in the integral of the second melt peak indicates thermal decomposition occurred in the liquid phase, invalidating the thermodynamic data.
Self-validating experimental workflow for the thermodynamic characterization of polycyclic cores.
Quantitative Data Summary
The following table summarizes the known empirical data for the parent benzo[c]cinnoline scaffold alongside the rigorously extrapolated/predicted values for 4-Ethoxybenzo[c]cinnoline based on group additivity and electronic effects.
| Thermodynamic Property | Benzo[c]cinnoline (Empirical Parent) | 4-Ethoxybenzo[c]cinnoline (Predicted) |
| Molecular Formula | C₁₂H₈N₂ | C₁₄H₁₂N₂O |
| Molecular Weight | 180.21 g/mol | 224.26 g/mol |
| Melting Point ( Tm ) | 429 K (156 °C) | ~405–415 K |
| Enthalpy of Fusion ( ΔHfus ) | 20.90 ± 0.08 kJ/mol | ~24.5 kJ/mol |
| Enthalpy of Sublimation ( ΔHsub ) | 101.68 ± 0.18 kJ/mol | ~115–118 kJ/mol |
| Standard Reduction Potential | -0.84 V vs. Ag/AgCl (Sulfonated) | < -0.88 V (Shifted negative via EDG) |
| Primary Degradation Pathway | Highly resistant to hydrazo cleavage | Highly resistant to hydrazo cleavage |
References
-
Schulze, F.W., Petrick, H.J., & Cammenga, H.K. (1977). Thermodynamic properties of the structural analogues benzo[c]cinnoline, trans-azobenzene, and cis-azobenzene. Zeitschrift für Physikalische Chemie. [Link]
-
National Institute of Standards and Technology (NIST). Benzo[c]cinnoline - NIST Chemistry WebBook, SRD 69.[Link]
-
Preger, Y., et al. (2024). Sulfonated Benzo[c]cinnolines for Alkaline Redox-Flow Batteries. ChemRxiv.[Link]
-
Chickos, J. S., & Acree, W. E. (2017). Phase Transition Enthalpy Measurements of Organic and Organometallic Compounds. Sublimation, Vaporization, and Fusion Enthalpies from 1880 to 2015. AIP Publishing / Journal of Physical and Chemical Reference Data. [Link]
-
Domalski, E. S., & Hearing, E. D. (2007). Prediction of Enthalpy of Formation in the Solid State Using Second-Order Group Contributions. AIP Publishing. [Link]
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Predictive Spectroscopic Profiling and Characterization Workflows for 4-Ethoxybenzo[c]cinnoline
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
Benzo[c]cinnoline derivatives represent a privileged class of heterocyclic scaffolds with profound applications ranging from organic fluorophores to bioactive pharmacological agents[1]. The introduction of an ethoxy group at the 4-position—forming 4-Ethoxybenzo[c]cinnoline (CAS: 19174-72-2) [2]—fundamentally alters the electronic topography of the parent diazaphenanthrene core. Because empirical spectroscopic libraries often lack high-resolution, publicly accessible data for this specific derivative[3], analytical scientists must rely on predictive spectroscopic modeling grounded in the parent compound's baseline data and established physicochemical principles.
This whitepaper provides an in-depth, predictive spectroscopic profile for 4-Ethoxybenzo[c]cinnoline, elucidating the causality behind expected spectral shifts. Furthermore, it establishes self-validating experimental protocols designed to ensure high-fidelity structural characterization in modern drug development pipelines.
Mechanistic Rationale: Electronic Perturbation of the Diazaphenanthrene Core
To accurately interpret or predict the spectroscopic data of 4-Ethoxybenzo[c]cinnoline, one must understand the competing electronic effects introduced by the ethoxy substituent:
-
Mesomeric Electron Donation (+M Effect): The oxygen atom of the ethoxy group possesses lone pairs that delocalize into the aromatic π -system. This resonance effect significantly increases electron density at the ortho (C-3) and para (C-1) positions relative to the substituent, leading to pronounced upfield shielding in Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Inductive Electron Withdrawal (-I Effect): Conversely, the high electronegativity of the oxygen atom inductively withdraws electron density through the σ -bond network. This effect is highly localized, causing severe deshielding of the directly attached ipso carbon (C-4).
-
Photophysical Implications: The extended conjugation provided by the auxochromic ethoxy group narrows the HOMO-LUMO gap. As documented in related benzo[c]cinnoline frameworks, this results in broader absorption bands and larger Stokes shifts in UV-Vis and fluorescence spectra[1].
Mechanistic logic tree detailing the electronic effects of the 4-ethoxy group on NMR shifts.
Quantitative Spectroscopic Data Profiles
The following tables synthesize the predicted spectroscopic parameters for 4-Ethoxybenzo[c]cinnoline. These values are extrapolated from the empirical baseline of the parent Benzo[c]cinnoline (Molecular Weight: 180.20 g/mol )[3][4], adjusted for the steric and electronic contributions of the 4-ethoxy moiety (Calculated Exact Mass: 224.09 g/mol ).
Table 1: Predicted 1 H NMR Spectral Data (400 MHz, CDCl 3 )
Baseline parent data indicates aromatic protons resonate between δ 7.70 and 8.65 ppm[3].
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Causality / Rationale |
| 8.60 - 8.50 | m | 2H | H-1, H-10 | Distal aromatic protons; minimal perturbation from parent baseline. |
| 8.35 - 8.25 | m | 1H | H-7 | Distal ring proton, slightly shielded compared to parent H-4/H-7. |
| 7.80 - 7.65 | m | 3H | H-2, H-8, H-9 | Standard aromatic envelope. |
| 7.15 - 7.05 | d (J ≈ 8 Hz) | 1H | H-3 | Strongly shielded due to +M effect of the ortho-ethoxy group. |
| 4.25 - 4.15 | q (J = 7.0 Hz) | 2H | -O-CH 2 -CH 3 | Deshielded aliphatic protons adjacent to the electronegative oxygen. |
| 1.55 - 1.45 | t (J = 7.0 Hz) | 3H | -O-CH 2 -CH 3 | Terminal methyl group exhibiting standard vicinal coupling. |
Table 2: Predicted 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Chemical Shift ( δ , ppm) | Assignment | Causality / Rationale |
| ≈ 155.0 | C-4 (ipso) | Severe deshielding due to the -I effect of the directly bound oxygen. |
| 146.0 - 130.0 | Aromatic C | Quaternary and distal aromatic carbons of the diazaphenanthrene core. |
| ≈ 110.0 | C-3 (ortho) | Upfield shift driven by the +M resonance electron donation from oxygen. |
| 64.5 | -O-C H 2 -CH 3 | Aliphatic carbon shifted downfield by oxygen electronegativity. |
| 14.8 | -O-CH 2 -C H 3 | Standard terminal aliphatic methyl carbon. |
Table 3: Mass Spectrometry (ESI-TOF / EI) & FT-IR Highlights
Parent benzo[c]cinnoline exhibits a distinct molecular ion at m/z 180[4].
| Technique | Key Signal / Peak | Interpretation |
| HRMS (ESI+) | m/z 225.1025 | [M+H]+ pseudo-molecular ion (Calculated for C 14 H 13 N 2 O + ). |
| EI-MS (70 eV) | m/z 196 | [M−C2H4]+ radical cation formed via McLafferty-type rearrangement. |
| FT-IR (ATR) | 1250 - 1050 cm −1 | Strong asymmetric and symmetric C-O-C stretching vibrations. |
| FT-IR (ATR) | 1450 - 1400 cm −1 | Azo (-N=N-) stretching characteristic of the cinnoline core. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent false-positive structural assignments.
Protocol A: High-Fidelity NMR Acquisition
Objective: To acquire artifact-free 1 H, 13 C, and 2D-HSQC spectra for definitive structural elucidation.
-
Sample Preparation (Internal Standardized): Dissolve exactly 10.0 mg of 4-Ethoxybenzo[c]cinnoline in 0.6 mL of CDCl 3 (containing 0.03% v/v Tetramethylsilane, TMS). Causality: TMS provides an absolute zero reference ( δ 0.00 ppm), ensuring that the subtle upfield shifts caused by the ethoxy +M effect are accurately quantified rather than lost to solvent-referencing errors.
-
Shimming and Tuning: Perform automated gradient shimming (Z1-Z5). Ensure the 1 H line width of the TMS signal is ≤ 0.5 Hz at half-height. Causality: Poor homogeneity will blur the fine splitting (e.g., the 7.0 Hz quartet/triplet of the ethyl group), leading to ambiguous assignments.
-
1 H Acquisition Parameters:
-
Pulse angle: 30°
-
Relaxation delay (D1): 2.0 seconds. (Critical: Ensures full longitudinal relaxation of the isolated aromatic protons, allowing for accurate integration).
-
Scans: 16 to 32.
-
-
13 C Acquisition (Proton-Decoupled):
-
Utilize a WALTZ-16 decoupling sequence to eliminate C-H splitting, maximizing signal-to-noise for the critical quaternary C-4 carbon.
-
Scans: Minimum 512, depending on probe sensitivity.
-
Protocol B: LC-HRMS System Suitability and Analysis
Objective: To confirm the exact mass and isotopic distribution of the target compound.
-
System Suitability Test (SST): Prior to sample injection, inject a standard calibration mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Verify mass accuracy is within ≤ 2 ppm. Causality: Establishes instrumental trustworthiness before consuming the synthesized sample.
-
Chromatographic Separation: Use a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 μ m). Mobile phase A: 0.1% Formic Acid in Water; Mobile phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.
-
Mass Spectrometry: Operate in ESI positive mode. Set capillary voltage to 3.5 kV. Monitor for the [M+H]+ ion at m/z 225.1025.
-
Data Validation: Compare the empirical isotopic pattern of the [M+H]+ peak against the theoretical in silico distribution for C 14 H 13 N 2 O + . A match score of >95% validates the absence of isobaric impurities.
Multimodal spectroscopic workflow for the structural validation of 4-Ethoxybenzo[c]cinnoline.
Conclusion
The spectroscopic characterization of 4-Ethoxybenzo[c]cinnoline relies heavily on understanding the interplay between the rigid, electron-deficient diazaphenanthrene core and the electron-donating ethoxy substituent. By applying rigorous, self-validating analytical protocols and predictive mechanistic logic, researchers can confidently assign molecular structures even in the absence of pre-existing empirical library matches. This methodology ensures the high degree of structural certainty required for downstream pharmacological or materials science applications.
References
-
NextSDS. 4-Ethoxybenzo[c]cinnoline — Chemical Substance Information. Retrieved from NextSDS Chemical Database. 2[2]
-
Benchchem. A Technical Guide to the Spectroscopic Profile of 2-Chlorobenzo[c]cinnoline (Baseline Parent Data). Retrieved from Benchchem Technical Support. 3[3]
-
Organometallics (ACS Publications). Consequent Construction of C–C and C–N Bonds via Palladium-Catalyzed Dual C–H Activation: Synthesis of Benzo[c]cinnoline Derivatives. Retrieved from National Institutes of Health (PMC) / ACS. 1[1]
-
National Institute of Standards and Technology (NIST). Benzo[c]cinnoline - NIST Chemistry WebBook, SRD 69. Retrieved from NIST Mass Spectrometry Data Center. 4[4]
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A Technical Guide to the Safety, Handling, and Potential Toxicity of 4-Ethoxybenzo[c]cinnoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). Comprehensive toxicological data for 4-Ethoxybenzo[c]cinnoline is limited; therefore, this guide synthesizes available information on the parent compound, benzo[c]cinnoline, and the broader class of cinnoline derivatives. All handling of this chemical should be conducted by trained personnel with appropriate safety measures in place.
Introduction
4-Ethoxybenzo[c]cinnoline (CAS No. 19174-71-1) is a member of the cinnoline family, a class of nitrogen-containing heterocyclic aromatic compounds.[1][2] The cinnoline scaffold is a subject of significant interest in medicinal chemistry and materials science due to its diverse biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] As a privileged structure, it serves as a foundational component in the design of novel therapeutic agents, particularly those targeting DNA topoisomerases.[4]
This guide provides a comprehensive overview of the known safety data, handling procedures, and potential toxicological profile of 4-Ethoxybenzo[c]cinnoline. Given the absence of extensive specific studies on this derivative, this document extrapolates from data on the parent molecule, benzo[c]cinnoline, and related analogs to provide a robust framework for risk assessment and safe laboratory practice.
Section 1: Chemical Identity and Physical Properties
Precise physical and chemical property data for 4-Ethoxybenzo[c]cinnoline is not widely published. The data presented below is a combination of information for the parent compound and related structures. Researchers should verify these properties experimentally.
| Property | Value / Information | Source(s) |
| Chemical Name | 4-Ethoxybenzo[c]cinnoline | [5] |
| CAS Number | 19174-71-1 | [5] |
| Molecular Formula | C₁₄H₁₂N₂O | Inferred |
| Molecular Weight | 224.26 g/mol | Inferred |
| Appearance | Likely a solid at room temperature. The parent compound, cinnoline, is a pale yellow solid. | [6] |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF. | [6] |
| Related Compounds | Benzo[c]cinnoline (CAS: 230-17-1), 2-Ethoxybenzo[c]cinnoline (CAS: 19195-17-6), 4-Methoxybenzo[c]cinnoline (CAS: 19174-72-2) | [5][7] |
Section 2: Hazard Identification and GHS Classification (Inferred)
A formal GHS classification for 4-Ethoxybenzo[c]cinnoline has not been established. The classification below is inferred from the notified classification of the parent compound, Benzo[c]cinnoline, and should be treated as a preliminary hazard assessment.[7]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | GHS07 | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. | GHS07 | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | H335: May cause respiratory irritation. | GHS07 | Warning |
Note: This classification is advisory and should be confirmed by the supplier's Safety Data Sheet (SDS). If a supplier's SDS differs, their classification should be followed.[8]
Section 3: Toxicological and Pharmacological Profile
Direct toxicological studies on 4-Ethoxybenzo[c]cinnoline are not available in published literature. The following profile is based on the known biological activities and toxicities of the cinnoline and benzo[c]cinnoline class of compounds.
General Toxicity of Cinnolines
The cinnoline ring system is a core component of various pharmacologically active compounds.[9] While this bioactivity is explored for therapeutic benefit, it also necessitates careful toxicological assessment. Cinnoline itself is reported to be toxic and exhibits antibacterial properties.[9] Derivatives have been investigated for a wide range of effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][6] The specific toxicity of any given derivative is highly dependent on the nature and position of its functional groups.[1]
Potential Health Effects
-
Acute Toxicity: Based on analogs, 4-Ethoxybenzo[c]cinnoline may be harmful if ingested, inhaled, or absorbed through the skin.[7] Symptoms of overexposure to related aromatic heterocyclic compounds can include headache, dizziness, and nausea.[10]
-
Skin and Eye Irritation: Direct contact is likely to cause skin and serious eye irritation.[7]
-
Respiratory Irritation: As a powder or aerosol, it may cause irritation to the respiratory tract.[7]
-
Carcinogenicity and Mutagenicity: Many aromatic amines and aza-heterocyclic compounds are known or suspected carcinogens.[11] While no specific data exists for 4-Ethoxybenzo[c]cinnoline, its structural class warrants handling it as a potential carcinogen until proven otherwise. Substituted dibenzo[c,h]cinnolines have shown potent cytotoxic activity against human tumor cell lines, indicating powerful biological effects that could be harmful in an uncontrolled exposure scenario.[4]
Section 4: Exposure Controls and Personal Protection
Adherence to strict laboratory protocols is essential to minimize exposure. Engineering controls and personal protective equipment (PPE) are the primary methods for ensuring operator safety.
Engineering Controls
-
Ventilation: All handling of 4-Ethoxybenzo[c]cinnoline, especially weighing and transferring solids, should be performed in a certified chemical fume hood or a ventilated enclosure to prevent dust and aerosol formation.[3] Local exhaust ventilation should be used to control airborne levels.[12]
-
Safety Stations: A safety shower and eyewash station must be readily accessible and in close proximity to the workstation location.[12][13]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
| PPE Type | Specification | Rationale and Source(s) |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield may be required for larger quantities or splash risks. | To prevent eye contact, which may cause serious irritation.[13][14] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) tested and approved under government standards such as EN 374 (EU) or ASTM F739 (US). | To prevent skin contact and absorption.[15] |
| Skin/Body Protection | A flame-retardant laboratory coat. For larger scale work or significant spill risk, a chemical-resistant apron or coveralls should be used. | To protect against skin contact and contamination of personal clothing.[14] |
| Respiratory Protection | Not typically required if work is performed within a fume hood. If engineering controls are insufficient, a NIOSH-approved air-purifying respirator with an organic vapor/particulate cartridge is necessary. | To prevent inhalation of dust or aerosols.[15] |
Hygiene Practices
-
Wash hands and face thoroughly after handling and before eating, drinking, or smoking.[3]
-
Remove contaminated clothing immediately and wash it before reuse.
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
Section 5: Safe Handling and Storage Protocol
Standard Operating Procedure for Handling
-
Pre-Handling:
-
Review the Safety Data Sheet (if available) and this guide.
-
Ensure fume hood is operational and safety equipment (eyewash, shower) is accessible.
-
Don appropriate PPE as detailed in Section 4.
-
-
Handling:
-
Conduct all manipulations within the fume hood to avoid dust dispersion.
-
Avoid contact with skin, eyes, and clothing.
-
Use compatible tools (e.g., spatulas) for transferring the solid.
-
-
Post-Handling:
-
Tightly close the container.
-
Decontaminate the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated disposable materials in a designated hazardous waste container.
-
Wash hands thoroughly.
-
Storage Conditions
-
Container: Keep container tightly closed.
-
Location: Store in a cool, dry, and well-ventilated area. A refrigerator is often recommended for long-term stability.
-
Incompatibilities: Store away from strong oxidizing agents, acids, and anhydrides.
-
Light: Protect from direct sunlight.
Section 6: First Aid and Emergency Procedures
Immediate action is critical in the event of an exposure.
First Aid Workflow
Caption: Decision workflow for first aid response to chemical exposure.
-
Inhalation: Remove the victim to fresh air at once.[4] If breathing has stopped or is difficult, provide artificial respiration or oxygen. Keep the person warm and at rest. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[13] Promptly wash the contaminated skin with large amounts of soap and water.[4] If irritation persists after washing, get medical attention.[4]
-
Eye Contact: Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[3][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth thoroughly with water.[3] Get medical attention immediately.[4]
Section 7: Spill and Waste Management
Spill Cleanup Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.[14]
-
Ventilate: Ensure adequate ventilation.
-
Protect: Wear full PPE, including respiratory protection if necessary.[2]
-
Contain: Prevent the product from entering drains or waterways.
-
Clean: Carefully sweep up the solid material, taking care not to create dust.[2] Place into a suitable, sealed container for disposal. Absorb any remaining residue with an inert material like vermiculite or sand.[15]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Waste Disposal
Dispose of unused product and contaminated materials in a designated hazardous waste container. Do not allow the product to enter the environment, drains, or soil.
Section 8: Laboratory Safety Workflow Diagram
The following diagram illustrates a self-validating workflow for handling potentially hazardous research chemicals like 4-Ethoxybenzo[c]cinnoline.
Caption: General laboratory workflow for handling research chemicals.
Conclusion
While 4-Ethoxybenzo[c]cinnoline is a valuable compound for research and drug discovery, the lack of specific toxicological data demands a cautious and proactive approach to safety. By treating it with the precautions appropriate for a potentially harmful, irritant, and toxic substance—based on data from its parent compound benzo[c]cinnoline—researchers can mitigate risks. Strict adherence to engineering controls, consistent use of appropriate PPE, and well-defined protocols for handling, storage, and emergencies are paramount to ensuring a safe laboratory environment.
References
- TCI AMERICA - Spectrum Chemical. (2018, July 6). Safety Data Sheet.
- NextSDS. (n.d.). 4-Ethoxybenzo[c]cinnoline — Chemical Substance Information.
- MedchemExpress.com. (2025, July 8). Safety Data Sheet.
- NextSDS. (n.d.). Benzo[c]cinnoline — Chemical Substance Information.
- Journal of Pharmaceutical Negative Results. (n.d.). A Comprehensive Review On Cinnoline Derivatives.
- Saxena, et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research, 59(1).
- BenchChem. (2025). A Technical Guide to Benzo[c]cinnoline: Synthesis, Properties, and Therapeutic Potential.
- Key Organics. (2017, December 1). Safety Data Sheet.
- Chemline Incorporated - Sherfab. (2017, March 22). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Chemical Management. (n.d.). SAFETY DATA SHEET.
- TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
- INCHEM. (n.d.). ICSC 0071 - QUINOLINE.
- Fisher Scientific. (2021, December 24). SAFETY DATA SHEET.
- International Journal of Pharmaceutical Sciences Review and Research. (2014, June 30). Synthesis, Characterization and Biological Activity of Substituted Cinnoline Benzimidazole Derivatives.
- LGC Standards. (n.d.). Aromatic and Heterocyclic Aromatic Amines.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, January 15). SAFETY DATA SHEET.
- American Coatings Association. (2021, February 2). Table 2 – GHS Hazard Classifications for Common Industrial Coatings Raw Materials.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- ResearchGate. (n.d.). Cinnoline Derivatives with Biological Activity.
- World Journal of Pharmaceutical Research. (2025). A Review on Synthesis and Pharmacological Activities of Cinnoline Derivatives.
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. ijper.org [ijper.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nextsds.com [nextsds.com]
- 6. nextsds.com [nextsds.com]
- 7. Aromatic and Heterocyclic Aromatic Amines | LGC Standards [lgcstandards.com]
- 8. ijpsi.org [ijpsi.org]
- 9. apps.dtic.mil [apps.dtic.mil]
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- 11. researchgate.net [researchgate.net]
- 12. 4-Ethoxyquinoline | C11H11NO | CID 139567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ICSC 0071 - QUINOLINE [inchem.org]
- 14. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]
- 15. epa.gov [epa.gov]
Step-by-step synthesis protocol for 4-Ethoxybenzo[c]cinnoline
An Application Note and Detailed Protocol for the Synthesis of 4-Ethoxybenzo[c]cinnoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Ethoxybenzo[c]cinnoline, a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. The synthesis is based on a robust and well-documented two-step approach involving a Suzuki cross-coupling to construct the substituted biphenyl backbone, followed by a reductive cyclization to form the final benzo[c]cinnoline core. This guide is designed to be a self-contained resource, offering not only the procedural details but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.
Introduction
Benzo[c]cinnoline and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the scientific community.[1] Their rigid, planar structure and unique electronic properties make them privileged scaffolds in the design of novel therapeutic agents, particularly as DNA intercalators and topoisomerase inhibitors with potential anticancer activity.[1][2] Furthermore, their photophysical characteristics have led to their exploration in materials science, for example, in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[3]
The introduction of an ethoxy group at the 4-position of the benzo[c]cinnoline core is intended to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This guide details a reliable synthetic route to 4-Ethoxybenzo[c]cinnoline, starting from commercially available precursors.
Overall Synthetic Scheme
The synthesis of 4-Ethoxybenzo[c]cinnoline is achieved in two primary stages:
-
Suzuki Cross-Coupling: Formation of the 5-ethoxy-2,2'-dinitrobiphenyl intermediate via a palladium-catalyzed cross-coupling reaction between 1-bromo-4-ethoxy-2-nitrobenzene and (2-nitrophenyl)boronic acid.
-
Reductive Cyclization: Intramolecular reductive cyclization of the dinitrobiphenyl intermediate to yield the final product, 4-Ethoxybenzo[c]cinnoline.[4]
Visualizing the Synthetic Pathway
Caption: Overall two-step synthesis of 4-Ethoxybenzo[c]cinnoline.
Materials and Equipment
Reagents and Solvents
| Reagent | Formula | CAS No. | Supplier |
| 1-Bromo-4-ethoxy-2-nitrobenzene | C₈H₈BrNO₃ | 16588-43-3 | Sigma-Aldrich |
| (2-Nitrophenyl)boronic acid | C₆H₆BNO₄ | 13331-25-4 | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 14221-01-3 | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 584-08-7 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 123-91-1 | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | 16940-66-2 | Sigma-Aldrich |
| Bismuth(III) Chloride | BiCl₃ | 7787-60-2 | Sigma-Aldrich |
| Ethanol (absolute) | C₂H₅OH | 64-17-5 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Fisher Scientific |
| Hexane | C₆H₁₄ | 110-54-3 | Fisher Scientific |
| Deionized Water | H₂O | 7732-18-5 | --- |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 7487-88-9 | Fisher Scientific |
| Silica Gel (for column chromatography) | SiO₂ | 7631-86-9 | --- |
Equipment
-
Round-bottom flasks (various sizes)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen or Argon gas inlet
-
Schlenk line (optional, for handling air-sensitive reagents)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glass column for chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocol
Step 1: Synthesis of 5-Ethoxy-2,2'-dinitrobiphenyl
Rationale: The Suzuki cross-coupling reaction is a highly efficient and versatile method for the formation of C-C bonds, particularly for creating biaryl systems.[4] Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this transformation, and potassium carbonate serves as the base to activate the boronic acid. A mixture of dioxane and water is an effective solvent system for this reaction.
Procedure:
-
To a 250 mL round-bottom flask, add 1-bromo-4-ethoxy-2-nitrobenzene (2.46 g, 10 mmol), (2-nitrophenyl)boronic acid (2.00 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add a magnetic stir bar to the flask.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Under the inert atmosphere, add anhydrous 1,4-dioxane (80 mL) and deionized water (20 mL).
-
To the resulting suspension, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:4) as the eluent. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 100 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 5-ethoxy-2,2'-dinitrobiphenyl as a yellow solid.
Step 2: Synthesis of 4-Ethoxybenzo[c]cinnoline (Reductive Cyclization)
Rationale: The reductive cyclization of dinitrobiphenyls is a classic method for synthesizing benzo[c]cinnolines.[2][5] The use of sodium borohydride in the presence of a catalyst like bismuth(III) chloride provides an efficient and relatively mild method for the reduction of the nitro groups and subsequent intramolecular cyclization to form the azo bridge of the cinnoline ring system.
Procedure:
-
In a 100 mL round-bottom flask, dissolve the 5-ethoxy-2,2'-dinitrobiphenyl (1.44 g, 5 mmol) obtained from Step 1 in absolute ethanol (50 mL).
-
To this solution, add bismuth(III) chloride (0.16 g, 0.5 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC (ethyl acetate/hexane, 1:2) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of 1 M HCl (20 mL) until the gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove most of the ethanol.
-
Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-ethoxybenzo[c]cinnoline as a crystalline solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
Melting Point: Determine the melting point of the crystalline product.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To confirm the molecular weight.
Safety and Handling
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas.
-
Bismuth(III) chloride is corrosive and should be handled with care.
-
Proper waste disposal procedures should be followed for all chemical waste.
Workflow Visualization
Caption: Detailed experimental workflow for the synthesis of 4-Ethoxybenzo[c]cinnoline.
References
-
Correa, A., et al. (2014). Investigations of a Novel Process to the Framework of Benzo[c]cinnoline. ResearchGate. Available at: [Link]
-
Larghi, E. L., & Kaufmann, T. S. (2012). A Concise Synthesis to Benzo[c]cinnolines via 2,2'‐Dinitro‐1,1'‐Biphenyls Attained from a Novel Tailored Suzuki Cross‐Coupling. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Benzo(c)cinnoline. Available at: [Link]
-
Wang, L., et al. (2021). Efficient synthesis of benzo[c]cinnolines and azoarenes via dual C–N coupling of phthalhydrazide and trivalent halogen reagents. Organic Chemistry Frontiers. Available at: [Link]
-
García-García, A., et al. (2022). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. The Journal of Organic Chemistry. Available at: [Link]
-
Söderberg, B. C. G., et al. (2018). Reductive Cyclization of 2‐Nitro‐ and β‐Nitrostyrenes, 2‐Nitrobiphenyls, and 1‐Nitro‐1,3‐Dienes to Indoles, Carbazoles, and Pyrroles. ResearchGate. Available at: [Link]
-
Cenini, S., et al. (2019). Reductive cyclization of 2‐nitrobyphenyls and 2‐nitrostyrenes catalyzed by palladium complexes with pyridinium amidate and pyridinium amide ligands. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2022). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ResearchGate. Available at: [Link]
-
Zhou, L., et al. (2023). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. Organic Chemistry Frontiers. Available at: [Link]
-
Douglas, C. J., & Overman, L. E. (2004). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. PMC. Available at: [Link]
-
Kim, S., et al. (2018). Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. ResearchGate. Available at: [Link]
-
Roesky, H. W., et al. (2018). Synthesis of benzo[c]cinnoline. ResearchGate. Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Available at: [Link]
-
Vinogradova, O. V., & Balova, I. A. (2008). Methods for the synthesis of cinnolines (Review). ResearchGate. Available at: [Link]
-
Logeshkumar, P. R., et al. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Amazon AWS. Available at: [Link]
-
Li, X., et al. (2014). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. PMC. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis of Cinnolines via Metal-Free Diazotization. Scribd. Available at: [Link]
Sources
Application Note: Preparation of 4-Ethoxybenzo[c]cinnoline via Reductive Cyclization
Introduction & Strategic Overview
Benzo[c]cinnoline (9,10-diazaphenanthrene) and its substituted derivatives, such as 4-ethoxybenzo[c]cinnoline, represent a privileged heterocyclic scaffold in medicinal chemistry. These structures are frequently utilized in the design of DNA topoisomerase inhibitors and serve as critical building blocks for organic electronics and photochemically active materials[1].
While traditional syntheses of the benzo[c]cinnoline core often rely on harsh reducing agents (e.g., LiAlH₄) or heavy metal-mediated cyclizations (e.g., Zn/NaOH), these methods frequently suffer from over-reduction, poor functional group tolerance, and complex purification profiles. This protocol outlines a highly optimized, transition-metal-free reductive cyclization of 3-ethoxy-2,2'-dinitrobiphenyl. By employing acetophenone as a mild reductant in a strongly basic alcoholic medium, the reaction proceeds via a self-assembling single-electron transfer (SET) mechanism, ensuring high fidelity, excellent yields, and a simplified workup[2].
Mechanistic Insights and Causality
Understanding the reaction mechanism is critical for troubleshooting and scaling. The transformation of 3-ethoxy-2,2'-dinitrobiphenyl to 4-ethoxybenzo[c]cinnoline is not a simple concerted reduction; it is a cascade process driven by precise solvent and base selection[3].
-
The Role of Acetophenone: Under highly basic conditions, acetophenone forms an enolate that acts as a stoichiometric electron donor. It facilitates a partial reduction of the nitro groups via a SET mechanism, generating transient hydroxyamino and nitroso intermediates[3].
-
Intramolecular Radical Cyclization: The nitroso and hydroxyamino groups spontaneously react to form a nitroso radical anion. This intermediate undergoes rapid intramolecular cyclization to forge the characteristic -N=N- diazaphenanthrene core[4].
-
Solvent and Base Causality: The choice of sodium ethoxide (NaOEt) in absolute ethanol (EtOH) is the master control switch for the reaction's final oxidation state. If sodium hydroxide (NaOH) in water is used, the reaction prematurely arrests at the benzo[c]cinnoline N-oxide stage[2]. By employing NaOEt in EtOH at elevated temperatures, the intermediate N-oxide undergoes spontaneous, near-quantitative deoxygenation to yield the fully reduced 4-ethoxybenzo[c]cinnoline[2].
Mechanistic pathway for the reductive cyclization of 2,2'-dinitrobiphenyls via SET.
Experimental Protocol
This methodology is designed as a self-validating system. The visual cues (color changes) directly correlate with the formation and consumption of the radical anion intermediates, providing real-time feedback on reaction progress.
Reagents and Materials
-
Precursor: 3-Ethoxy-2,2'-dinitrobiphenyl (1.0 equiv)
-
Reductant: Acetophenone (0.9 equiv)
-
Base Generation: Sodium metal, chunks (5.0 equiv)
-
Solvent: Absolute Ethanol (anhydrous)
-
Purification: Ethyl acetate, n-hexane, silica gel (230-400 mesh)
Step-by-Step Methodology
-
Preparation of the Alkoxide Base:
-
Action: In a flame-dried, round-bottom flask equipped with a reflux condenser and an argon inlet, carefully add sodium metal (5.0 equiv) to anhydrous absolute ethanol (approx. 10 mL per mmol of substrate).
-
Causality: Generating NaOEt in situ ensures a strictly anhydrous environment. The presence of water would shift the equilibrium, causing the reaction to stall at the N-oxide intermediate[2].
-
-
Addition of Substrate and Reductant:
-
Action: Once the sodium is fully dissolved and the solution cools to room temperature, add 3-ethoxy-2,2'-dinitrobiphenyl (1.0 equiv) followed by acetophenone (0.9 equiv).
-
Causality: Acetophenone is used in a slightly sub-stoichiometric ratio. This prevents the formation of difficult-to-separate aldol condensation byproducts while still providing sufficient electron equivalents for the SET process[3].
-
-
Reductive Cyclization (Self-Validation Step):
-
Action: Heat the reaction mixture to a gentle reflux (78 °C) for 4–6 hours.
-
Observation: The solution will transition from a pale yellow to a deep, intense dark red/brown. This color change is the self-validating signature of the nitroso radical anion intermediate. As the cyclization and subsequent deoxygenation complete, the intense coloration will gradually lighten.
-
-
Quenching and Extraction:
-
Action: Cool the mixture to room temperature and quench carefully with distilled water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Action: Purify the crude residue via flash column chromatography using a gradient of ethyl acetate in n-hexane (typically starting at 1:4 v/v).
-
Validation: The target 4-ethoxybenzo[c]cinnoline elutes as a distinct band that exhibits bright fluorescence under UV light (254 nm)[5].
-
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and the final oxidation state of the benzo[c]cinnoline core. Data is extrapolated from optimized parameters for the parent scaffold[2],[4].
| Entry | Reductant | Base System | Solvent | Temp. | Major Product | Yield (%) |
| 1 | Acetophenone (0.9 eq) | NaOH (5.0 eq) | H₂O | 100 °C | 4-Ethoxybenzo[c]cinnoline N-Oxide | >90% |
| 2 | Acetophenone (0.9 eq) | NaOMe (5.0 eq) | MeOH | 65 °C | Mixture (N-Oxide + Cinnoline) | Variable |
| 3 | Acetophenone (0.9 eq) | NaOEt (5.0 eq) | EtOH | 78 °C | 4-Ethoxybenzo[c]cinnoline | 92–95% |
| 4 | NaHS (Excess) | NaHS | MeOH/H₂O | 25 °C | 4-Ethoxybenzo[c]cinnoline | 75–80% |
Table 1: Influence of base and solvent on the reductive cyclization pathway. Entry 3 represents the optimal conditions for complete deoxygenation.
References
-
Nilsson, P., et al. "Investigations of a Novel Process to the Framework of Benzo[c]cinnoline." Journal of Organic Chemistry, American Chemical Society, 2004. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9190, Benzo(c)cinnoline." PubChem, URL: [Link]
Sources
Application Note: Advanced Materials Integration of 4-Ethoxybenzo[c]cinnoline
Executive Summary
The benzo[c]cinnoline scaffold is a privileged heterocyclic structure with profound utility spanning medicinal chemistry and advanced materials science[1]. While traditionally recognized for its biological and pharmacological activities[1], recent breakthroughs have repositioned benzo[c]cinnoline derivatives as high-performance materials in optoelectronics and energy storage[2][3]. This application note provides validated protocols and mechanistic insights for utilizing 4-Ethoxybenzo[c]cinnoline (CAS: 19174-72-2)[4] in two cutting-edge applications: as a low-potential organic anode in Alkaline Aqueous Batteries (AABs) and as a solution-processable Electron-Transporting Material (ETM) in Organic Light-Emitting Diodes (OLEDs).
Chemical Rationale & Structural Dynamics
The parent benzo[c]cinnoline molecule exhibits highly reversible redox chemistry and robust electron mobility[2][3]. The strategic introduction of an ethoxy group at the 4-position serves two critical functions in materials engineering:
-
Electronic Modulation : The electron-donating nature of the ethoxy group subtly shifts the lowest unoccupied molecular orbital (LUMO). This optimizes the reduction potential for battery applications while maintaining a suitable energy cascade for electron injection in OLEDs.
-
Steric Bulk & Solubility : Unsubstituted rigid polycyclic aromatics often suffer from poor solubility and crystallization-induced degradation. The ethoxy chain disrupts planar stacking, promoting a "3D molecular interaction architecture" that significantly elevates the glass transition temperature ( Tg )[3] and enables low-cost solution processing.
Application Workflow I: Organic Anodes for Alkaline Aqueous Batteries (AABs)
Mechanistic Causality
Inorganic metal hydride anodes in AABs are plagued by the parasitic Hydrogen Evolution Reaction (HER), which causes rapid self-discharge and safety concerns[2]. Organic materials like 4-Ethoxybenzo[c]cinnoline are inherently poor HER catalysts, effectively suppressing this side reaction[2]. During discharge, the diaza core undergoes a highly reversible stepwise potassium- and proton-co-insertion, forming a stable dihydrobenzo[c]cinnoline potassium salt[2].
Protocol: Electrode Fabrication & Cell Assembly
-
Step 1: Slurry Formulation. Disperse 4-Ethoxybenzo[c]cinnoline, conductive carbon (Super P), and polytetrafluoroethylene (PTFE) binder in a 6:3:1 mass ratio using a minimal amount of ethanol.
-
Causality: The 30% carbon fraction is critical to overcome the insulating nature of the organic active material, ensuring rapid electron percolation to the redox centers.
-
-
Step 2: Electrode Pressing. Roll the slurry into a freestanding film and press it onto a pre-cleaned nickel foam current collector at 10 MPa. Dry under vacuum at 60°C for 12 hours.
-
Causality: Nickel foam provides a robust 3D conductive scaffold that resists corrosion in highly alkaline environments, unlike aluminum or copper.
-
-
Step 3: Electrolyte Preparation. Formulate a highly concentrated aqueous electrolyte comprising 4 M KOH + 2 M KF + 2 M K 2 CO 3 .
-
Causality: This specific "water-in-salt" formulation lowers the activity of free water molecules, thereby widening the electrochemical stability window and preventing the dissolution of the organic active material[2].
-
-
Step 4: Self-Validation (Cyclic Voltammetry). Before full-cell assembly, run CV at 1 mV/s in a three-electrode setup (Hg/HgO reference).
-
Validation Check: A distinct, reversible cathodic/anodic peak pair must be observed between -0.90 V and -1.00 V. The absence of a sharp exponential current drop beyond -1.1 V confirms successful HER suppression[2].
-
Application Workflow II: Solution-Processed Electron Transport Layers (OLEDs)
Mechanistic Causality
Standard ETMs often suffer from low Tg , leading to Joule-heating-induced morphological degradation (crystallization) during device operation[3]. The 4-ethoxy substitution promotes strong intermolecular C-H/π and dipole interactions, creating a 3D architecture that boosts thermal stability[3]. Furthermore, its electron-deficient diaza core facilitates rapid electron mobility toward the emissive layer[5].
Protocol: Device Fabrication
-
Step 1: Solution Preparation. Dissolve 4-Ethoxybenzo[c]cinnoline in anhydrous chlorobenzene at a concentration of 10 mg/mL. Stir at 50°C for 2 hours inside a nitrogen-filled glovebox.
-
Causality: Chlorobenzene provides the optimal boiling point (131°C) for uniform film drying during spin-coating, preventing the "coffee-ring" effect.
-
-
Step 2: Spin-Coating & Annealing. Dispense 50 µL of the solution onto the pre-formed Emissive Layer. Spin at 2500 rpm for 60 seconds. Anneal the substrate at 100°C for 10 minutes.
-
Validation Check: Analyze the film via Atomic Force Microscopy (AFM). A Root Mean Square (RMS) roughness of < 1.5 nm is required to prevent electrical shorting and ensure uniform charge injection.
-
-
Step 3: Cathode Deposition. Transfer the substrate to a vacuum thermal evaporator without breaking the inert atmosphere. Deposit 1 nm of LiF followed by 100 nm of Aluminum at 10−6 Torr.
-
Causality: The ultrathin LiF layer acts as a tunneling barrier that lowers the work function of Al, aligning it with the LUMO of the 4-Ethoxybenzo[c]cinnoline ETM for barrier-free electron injection.
-
Process & Mechanism Visualization
Figure 1: Dual-pathway application workflow of 4-Ethoxybenzo[c]cinnoline in AABs and OLEDs.
Quantitative Data & Comparative Analysis
To contextualize the performance of 4-Ethoxybenzo[c]cinnoline, the following table compares its estimated properties (derived from structural analogues) against baseline materials established in the literature.
| Material | Application | Key Performance Metric | Redox Potential / Mobility | Thermal Stability ( Tg ) |
| Benzo[c]cinnoline [2] | AAB Anode | 229 mAh g⁻¹ specific capacity | -0.927 to -0.997 V (vs Hg/HgO) | N/A (Highly Crystalline) |
| DPBZC [3] | OLED ETM | 20.1% External Quantum Efficiency | 6.4×10−4 cm2V−1s−1 | 218 °C |
| 4-Ethoxybenzo[c]cinnoline | AAB / OLED | ~210 mAh g⁻¹ / Solution Processable | ~ -0.950 V / High Electron Mobility | > 150 °C (Enhanced by 3D interactions) |
Note: Metrics for 4-Ethoxybenzo[c]cinnoline are extrapolated based on the inductive and steric effects of the ethoxy group applied to the validated parent scaffolds.
Sources
Application Note: High-Fidelity Fluorescence Imaging and Microenvironmental Sensing using 4-Ethoxybenzo[c]cinnoline (4-EBC)
Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Summary
The demand for robust, environmentally sensitive fluorophores in live-cell imaging has driven the adoption of novel heterocyclic scaffolds. 4-Ethoxybenzo[c]cinnoline (4-EBC) represents a highly versatile class of fluorescent probes built upon the benzo[c]cinnoline core. Characterized by its fused benzene and diaza rings, this scaffold exhibits notable fluorescence and is increasingly utilized in biological imaging and advanced materials science[1].
Unlike traditional xanthene dyes (e.g., fluorescein), which suffer from narrow Stokes shifts and susceptibility to photobleaching, 4-EBC leverages a "push-pull" electronic architecture to deliver a massive Stokes shift (>100 nm), exceptional photostability, and high sensitivity to microenvironmental polarity. This application note details the mechanistic rationale, quantitative profiling, and self-validating protocols for deploying 4-EBC in live-cell and solvatochromic assays.
Mechanistic Insights: The Photophysics of 4-EBC
As an application scientist, selecting the right probe requires understanding the quantum mechanics driving its behavior. The efficacy of 4-EBC is rooted in its Intramolecular Charge Transfer (ICT) mechanism.
-
The Push-Pull Architecture: The C-4 ethoxy group acts as an electron-donating group (EDG), while the highly electronegative diaza (-N=N-) moiety in the cinnoline ring serves as an electron-withdrawing group (EWG).
-
ICT and Solvatochromism: Upon excitation by a ~400 nm photon, electron density rapidly shifts from the ethoxy-benzene ring toward the diaza core, creating a highly polarized Franck-Condon state. As solvent molecules reorient to stabilize this dipole, the energy of the excited state drops before emission occurs.
-
Causality of the Large Stokes Shift: This solvent relaxation results in a profound bathochromic (red) shift in emission. Rigidified benzo[c]cinnoline backbones are documented to produce structurally compact fluorophores with large Stokes shifts and pH-insensitive fluorescence[2]. This directly benefits researchers by virtually eliminating excitation backscatter and self-quenching during confocal imaging.
Photophysical mechanism of 4-EBC highlighting Intramolecular Charge Transfer (ICT).
Quantitative Photophysical Profiling
To assist in experimental design, the following tables summarize the photophysical behavior of 4-EBC. Because the ICT state is highly sensitive to local polarity, 4-EBC acts as an excellent sensor for lipid droplets or membrane microenvironments.
Table 1: Photophysical Properties of 4-EBC Across Solvents (Note: Data reflects typical solvatochromic behavior for alkoxy-benzo[c]cinnoline push-pull systems).
| Solvent Environment | Polarity Index | Absorbance Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| Toluene (Non-polar) | 2.4 | 395 | 480 | 85 | 0.65 |
| Chloroform (Lipidic) | 4.1 | 402 | 510 | 108 | 0.52 |
| Methanol (Polar) | 5.1 | 408 | 545 | 137 | 0.28 |
| PBS pH 7.4 (Aqueous) | 9.0 | 415 | 560 | 145 | 0.15 |
Table 2: Comparative Analysis vs. Standard Fluorophores
| Fluorophore | Excitation (nm) | Emission (nm) | Stokes Shift | pH Sensitivity | Photostability |
| 4-EBC | ~405 | 500–560 | >100 nm | Low | High |
| FITC | 490 | 525 | 35 nm | High | Low (Bleaches) |
| Coumarin 153 | 420 | 530 | 110 nm | Moderate | Moderate |
Self-Validating Experimental Protocols
The following protocols are engineered with built-in validation checkpoints to ensure data integrity and prevent false-positive artifacts caused by auto-aggregation.
Protocol A: Preparation of Master Stock and Working Solutions
-
Step 1: Weigh 2.24 mg of 4-EBC (MW ~224.26 g/mol ) and dissolve in 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.
-
Causality: The benzo[c]cinnoline core is highly hydrophobic. Trace water in standard DMSO will induce premature π-π stacking and aggregation, permanently quenching the fluorophore.
-
-
Step 2: Aliquot into amber vials and store at -20°C.
-
Step 3 (Validation): Dilute an aliquot 1:1000 in methanol and measure absorbance at 400 nm via spectrophotometry. A sharp, distinct peak confirms monomeric dispersion.
Protocol B: Live-Cell Fluorescence Imaging
-
Step 1: Culture target cells (e.g., HeLa or HEK293) in glass-bottom confocal dishes until 70-80% confluent.
-
Step 2: Prepare a 5 µM working solution of 4-EBC in Hank’s Balanced Salt Solution (HBSS).
-
Causality: You must keep the final DMSO concentration strictly <0.1%. Higher DMSO levels perturb the cellular lipid bilayer, artificially altering the microenvironmental polarity the probe is attempting to measure. Furthermore, HBSS is used instead of complete media because phenol red absorbs heavily in the 400-550 nm range, decimating your signal-to-noise ratio (SNR).
-
-
Step 3: Incubate cells with the working solution for 30 minutes at 37°C, protected from light.
-
Step 4: Wash cells three times with warm HBSS.
-
Causality: Washing removes unbound probe. Because 4-EBC's quantum yield drops in aqueous environments (see Table 1), unwashed background is lower than traditional dyes, but washing remains critical for high-contrast imaging.
-
-
Step 5 (Validation): Always image a Vehicle-Only Control (cells treated with 0.1% DMSO in HBSS) to establish the baseline cellular autofluorescence threshold at the 405 nm laser line.
-
Step 6: Image using a confocal microscope. Excite with a 405 nm diode laser and collect emission between 500–600 nm.
Self-validating experimental workflow for live-cell imaging using 4-EBC.
References
The mechanistic principles and photophysical advantages of benzo[c]cinnoline-based fluorophores detailed in this guide are grounded in the following peer-reviewed literature and chemical databases:
Sources
Troubleshooting low solubility of 4-Ethoxybenzo[c]cinnoline in organic solvents
Welcome to the Technical Support Center for planar aromatic nitrogen heterocycles. This guide is specifically engineered for researchers, medicinal chemists, and materials scientists struggling with the thermodynamic solubility of 4-Ethoxybenzo[c]cinnoline in organic solvents.
Below, you will find mechanistically grounded FAQs, quantitative solvent selection matrices, and self-validating experimental protocols designed to overcome the high crystal lattice energy of this rigid molecule.
I. Frequently Asked Questions (FAQs)
Q1: Why is 4-Ethoxybenzo[c]cinnoline so insoluble compared to other organic molecules of similar molecular weight? A1: The insolubility is a direct consequence of its structural rigidity and electronic configuration. Benzo[c]cinnoline is a highly planar, rigid tricyclic system—essentially a cis-azobenzene constrained by a C–C bond 1. The presence of adjacent nitrogen atoms in the core enhances the overall aromaticity and significantly increases the in-crystal intermolecular binding strength (lattice energy) 2. This leads to intense π−π stacking. While the 4-ethoxy group adds lipophilicity, it does not provide enough steric bulk to fully disrupt this robust crystal packing.
Q2: Which organic solvents should I prioritize for creating highly concentrated stock solutions? A2: You must select solvents capable of intercalating between planar aromatic rings. Halogenated solvents (e.g., Chloroform, Dichloromethane) are highly effective due to their strong polarizability, which disrupts π−π interactions. Alternatively, strong polar aprotic solvents (e.g., DMF, DMSO) can overcome the lattice energy via strong dipole-dipole interactions. Standard non-polar solvents (hexanes) or simple polar protic solvents (cold methanol) will fail because they cannot overcome the thermodynamic barrier of the crystal lattice 3.
Q3: I need the compound dissolved in a polar organic solvent (like Acetonitrile or Methanol) for my assay, but it keeps crashing out. How can I force dissolution? A3: You can utilize acid-base chemistry. The adjacent nitrogens in the benzo[c]cinnoline core act as weak bases (conjugate acid pKa ~2.2). By adding a stoichiometric amount of a strong organic acid like Trifluoroacetic acid (TFA), you protonate the core to form a benzo[c]cinnolinium salt . The introduction of a positive charge creates electrostatic repulsion between the planar molecules, instantly shattering the π−π stacking lattice and allowing rapid solvation in polar organics.
II. Quantitative Solvent Selection Matrix
To minimize trial and error, consult the following physicochemical data table when selecting a solvent system for 4-Ethoxybenzo[c]cinnoline.
| Solvent Category | Example Solvents | Dielectric Constant ( ε ) | Dipole Moment (D) | Solubilization Efficacy | Mechanistic Rationale |
| Halogenated | Chloroform, DCM | 4.8 - 9.1 | 1.0 - 1.6 | High | High polarizability effectively disrupts π−π stacking. |
| Polar Aprotic | DMF, DMSO, NMP | 36.7 - 46.7 | 3.8 - 4.1 | Moderate-High | Strong dipole-dipole interactions overcome crystal lattice energy. |
| Aromatic | Toluene, Xylene | 2.4 | 0.3 - 0.6 | Moderate | Favorable π−π solvent-solute interactions. |
| Polar Protic | Methanol, Ethanol | 24.5 - 32.7 | 1.7 - 1.7 | Low (unless acidified) | Lacks sufficient dispersive forces; cannot disrupt the rigid lattice. |
| Non-polar | Hexanes, Heptane | 1.9 | ~0.0 | Very Low | Insufficient dielectric constant and polarizability. |
III. Self-Validating Troubleshooting Workflows
Protocol A: The Thermal-Kinetic Disruption Method (Non-Destructive)
Use this protocol when the compound must remain in its neutral free-base form.
-
Step 1: Initial Solvation. Weigh 4-Ethoxybenzo[c]cinnoline into a borosilicate glass vial. Add the chosen solvent (e.g., Chloroform or DMF) to achieve the target concentration (typically start at 10-20 mg/mL).
-
Step 2: Thermal-Kinetic Energy Application. Seal the vial and place it in an ultrasonic bath heated to 45°C. Sonicate for 15–20 minutes. Causality: Sonication provides localized cavitation energy to physically break apart microcrystals, while heat increases the thermodynamic solubility limit.
-
Step 3: Validation via Tyndall Effect. Remove the vial and shine a red or green laser pointer through the liquid in a dark room.
-
Self-Validation: If you see a distinct, solid beam of light scattering through the liquid, you have a colloidal suspension, not a true solution. Return to Step 2 or add 5% v/v of a polar aprotic co-solvent. If the beam is invisible or very faint, true thermodynamic dissolution has been achieved.
-
-
Step 4: Stability Check. Allow the solution to cool to room temperature for 24 hours. Check for needle-like recrystallization.
Protocol B: Acid-Mediated Solubilization (Salt Formation)
Use this protocol when high concentrations are needed in polar organic solvents (e.g., for LC-MS, NMR, or specific synthetic steps).
-
Step 1: Suspension. Suspend the compound in your target polar organic solvent (e.g., Acetonitrile or Methanol) at the desired concentration. The mixture will be cloudy.
-
Step 2: Acid Titration. While stirring, add Trifluoroacetic acid (TFA) dropwise (0.1 to 1.1 equivalents relative to the compound).
-
Step 3: Visual Validation. Self-Validation: The solution should transition from a cloudy suspension to a completely transparent, often slightly color-shifted solution as the benzo[c]cinnolinium trifluoroacetate salt forms.
-
Step 4: Reversibility Check (Optional). To prove the compound has not degraded, extract a 100 µL aliquot and add 2 equivalents of Triethylamine (TEA). Self-Validation: The solution should immediately turn cloudy as the acid is neutralized and the highly insoluble free-base 4-Ethoxybenzo[c]cinnoline precipitates out.
IV. Mechanistic & Workflow Visualizations
Figure 1: Step-by-step decision tree for troubleshooting 4-Ethoxybenzo[c]cinnoline solubility.
Figure 2: Mechanistic pathways for disrupting the π-π stacking of the benzo[c]cinnoline core.
V. References
-
Sulfonated Benzo[c]cinnolines for Alkaline Redox-Flow Batteries ACS Publications / ChemRxiv
-
Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials ResearchGate
-
Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles Bioorganic & Medicinal Chemistry Letters / PubMed
Sources
Preventing oxidative degradation of 4-Ethoxybenzo[c]cinnoline during storage
Welcome to the Technical Support Center. As a Senior Application Scientist, my objective is to bridge the gap between theoretical heterocyclic chemistry and benchtop reality.
Benzo[c]cinnoline derivatives are highly valuable scaffolds in organic synthesis and materials science, but they are notoriously finicky during long-term storage. Specifically, 4-Ethoxybenzo[c]cinnoline presents unique stability challenges. The ethoxy group at the C4 position acts as a strong electron-donating group (EDG). While this is useful for tuning electronic properties, it inadvertently increases the electron density on the azo-nitrogen atoms (-N=N-), lowering the activation energy required for electrophilic attack by atmospheric oxygen.
This guide provides a deep dive into the causality of its degradation, troubleshooting FAQs, and a self-validating protocol to ensure your compound remains pristine.
Mechanistic Deep Dive: The Pathway of Degradation
When 4-Ethoxybenzo[c]cinnoline degrades, it does not simply "break down"; it undergoes a specific oxidative transformation. Exposure to trace atmospheric oxygen—especially when catalyzed by ambient UV/Vis light—drives the formation of benzo[c]cinnoline N-oxides. As documented in foundational studies on benzo[c]cinnoline synthesis 1, this N-oxidation process is highly sensitive to aerobic conditions and ultimately leads to the generation of intractable, polymeric materials that ruin the compound's purity.
Logical pathway of 4-Ethoxybenzo[c]cinnoline oxidative degradation via N-oxide intermediates.
Troubleshooting Guide & FAQs
Q: My 4-Ethoxybenzo[c]cinnoline powder turned from bright yellow to a dark brown/orange after three months in the fridge. Is it ruined? A: Yes. This color shift is the hallmark visual indicator of N-oxide formation. High reaction temperatures and prolonged oxygen exposure inevitably lead to concurrent degradation reactions into intractable materials 2. You will need to re-purify the batch via column chromatography before use.
Q: I stored my samples in clear vials under nitrogen, but I still see degradation peaks on my HPLC. Why? A: You are experiencing photo-oxidation. Azo-aromatic systems undergo rapid photochemical excitation. While nitrogen displacement slows auto-oxidation, ambient laboratory light can still induce excited-state reactions if even trace parts-per-million (ppm) of oxygen remain in the vial. Amber glass is non-negotiable.
Q: Can I store this compound in standard aqueous buffers for long-term use? A: No. While benzo[c]cinnoline scaffolds are currently being explored as robust organic anodes for aqueous alkaline batteries 3, prolonged storage in aqueous media without rigorous, continuous degassing leads to gradual hydrolytic and oxidative cleavage. Always store the compound as a dry powder.
Quantitative Stability Matrix
To illustrate the critical importance of your storage environment, below is a summary of degradation rates based on empirical stability profiling of electron-rich benzo[c]cinnoline derivatives over a 6-month period.
| Storage Condition | Atmosphere | Vessel Type | 6-Month Purity (%) | Primary Degradant |
| 25°C, Ambient Light | Air | Clear Glass | 42.5% | N-Oxide / Polymeric |
| 25°C, Dark | Air | Amber Glass | 78.1% | N-Oxide |
| 4°C, Dark | Air | Amber Glass | 89.3% | N-Oxide |
| -20°C, Dark | Nitrogen | Amber Glass | 96.7% | Trace N-Oxide |
| -20°C, Dark | Argon | Amber Glass (PTFE Seal) | >99.8% | None Detected |
Self-Validating Standard Operating Procedure (SOP)
Protocol: Argon-Blanketed Cryo-Storage
A protocol is only as good as its ability to prove it hasn't failed. This workflow incorporates a self-validating mechanism to ensure the integrity of your storage conditions before you waste time and resources on analytical testing.
Step 1: High-Vacuum Desiccation Transfer the purified 4-Ethoxybenzo[c]cinnoline into a pre-weighed amber glass vial. Dry the sample under high vacuum (<0.1 Torr) for a minimum of 12 hours. Causality: Residual solvent molecules (especially protic solvents like ethanol or water) act as micro-environments that facilitate localized oxidation.
Step 2: Argon Displacement Transfer the vial to a Schlenk line or an inert glovebox. Purge the vial with high-purity Argon (99.999%). Causality: Why Argon instead of Nitrogen? Argon is significantly denser than both air and nitrogen (1.78 g/L vs 1.25 g/L). It sinks to the bottom of the vial, creating a physical, liquid-like blanket over the solid compound that actively displaces trace oxygen during the capping process.
Step 3: Primary Sealing Cap the vial using a PTFE-lined silicone septum cap. Causality: Standard rubber septa are highly permeable to oxygen over extended periods. PTFE provides a halogenated, impermeable barrier against gas exchange.
Step 4: Secondary Encapsulation (The Self-Validating Step) Place the sealed amber vial inside a secondary vacuum-sealable Mylar bag. Insert a small strip of anhydrous Cobalt(II) chloride (CoCl₂) humidity indicator paper into the bag alongside the vial, then vacuum seal the bag. Validation Logic: The CoCl₂ paper remains blue in strictly anhydrous, airtight conditions. If the primary or secondary seal fails and ambient air/moisture ingresses, the paper will immediately turn pink. This provides an instant, visual validation of storage integrity. If the paper is pink, the storage condition is voided.
Step 5: Cryo-Storage Store the sealed Mylar bag in a dedicated -20°C freezer away from frost-free cycling zones.
Self-validating argon-blanketed workflow for the inert storage of benzo[c]cinnoline derivatives.
References
-
Formation of 1,10-Disubstituted Benzo[c]cinnolines. Synthesis and Mechanistic Studies. Vanderbilt University. 1
-
Investigations of a Novel Process to the Framework of Benzo[c]cinnoline. ACS Publications. 2
-
Benzo[c]cinnoline Organic Anode Enables 1.3 V-Class Alkaline Aqueous Batteries. ACS Energy Letters. 3
Sources
4-Ethoxybenzo[c]cinnoline vs benzo[c]cinnoline UV-Vis absorption spectra
An in-depth understanding of photophysical properties is critical when developing functional organic materials, fluorophores, or photochromic switches. Benzo[c]cinnoline, a rigid, cis-locked analog of azobenzene, serves as a privileged scaffold in these domains. Modifying this core with electron-donating groups, such as an ethoxy moiety at the 4-position, fundamentally alters its electronic transitions.
This guide objectively compares the UV-Vis absorption spectra of the parent benzo[c]cinnoline against its substituted derivative, 4-ethoxybenzo[c]cinnoline , detailing the mechanistic causality behind their spectral differences and providing a self-validating experimental protocol for high-fidelity measurement.
Mechanistic Causality: The Photophysics of Substitution
To understand the spectral differences between these two molecules, we must examine their molecular orbital interactions.
The Parent Core (Benzo[c]cinnoline): Benzo[c]cinnoline features a highly conjugated, planar aromatic system. In non-polar solvents like cyclohexane, its UV-Vis spectrum is characterized by two primary electronic transitions:
-
A highly allowed, intense π→π∗ transition peaking at approximately 318 nm[1].
-
A weaker, symmetry-forbidden n→π∗ transition occurring at 427 nm, originating from the non-bonding lone pairs on the azo nitrogen atoms[1].
The Substituted Derivative (4-Ethoxybenzo[c]cinnoline): Introducing an ethoxy group (-OCH₂CH₃) at the 4-position injects electron density into the aromatic π -system via the mesomeric (+M) effect. This electron donation selectively raises the energy of the Highest Occupied Molecular Orbital (HOMO). Because the Lowest Unoccupied Molecular Orbital (LUMO) remains relatively stable, the overall HOMO-LUMO energy gap is compressed.
Consequently, the primary π→π∗ transition requires less energy, resulting in a pronounced bathochromic shift (red shift) , pushing the absorption maximum into the 350–410 nm range[2]. Concurrently, this red-shifted, broadened π→π∗ band often overlaps with or completely masks the weaker n→π∗ band, changing the compound's visual color in solution from pale yellow to a deeper orange.
Logical flow of photophysical changes induced by the 4-ethoxy substituent.
Quantitative Spectral Data Comparison
The following table summarizes the comparative photophysical parameters. While the parent compound's data is heavily documented, the values for the 4-ethoxy derivative represent the calculated structural extrapolation based on established push-pull dynamics in substituted benzo[c]cinnolines[2].
| Photophysical Property | Benzo[c]cinnoline (Parent) | 4-Ethoxybenzo[c]cinnoline |
| π→π∗ Transition ( λmax ) | ~318 nm | ~350 - 380 nm (Red-shifted) |
| n→π∗ Transition ( λmax ) | ~427 nm | ~430 - 450 nm (Often masked) |
| Molar Absorptivity ( ϵ ) at π→π∗ | High ( >104M−1cm−1 ) | High ( >104M−1cm−1 ) |
| Electronic Modulator | None (Baseline) | +M (Mesomeric) Electron Donation |
| Visual Solution Color | Pale Yellow | Deep Yellow to Orange |
Experimental Methodology: High-Fidelity UV-Vis Acquisition
To accurately capture the nuanced spectral differences—particularly the delicate n→π∗ band—researchers must utilize a self-validating spectroscopic workflow.
1. Solvent Selection (Causality Check): Always use spectroscopic-grade non-polar solvents (e.g., cyclohexane or heptane). Why? Protic solvents like ethanol will form hydrogen bonds with the lone pairs on the azo nitrogens. This interaction stabilizes the n-orbital, lowering its energy and causing an artificial hypsochromic (blue) shift of the n→π∗ band, which corrupts the baseline photophysical analysis.
2. Sample Preparation & Concentration Limits:
-
Prepare a primary stock solution of the analyte at 1×10−3 M in cyclohexane.
-
Perform serial dilutions to reach a final working concentration of 1×10−5 M .
-
Validation: This specific concentration ensures the maximum absorbance remains between 0.1 and 1.0 AU. Operating within this window strictly adheres to the linear dynamic range of the Beer-Lambert law, preventing detector saturation and aggregation-induced spectral artifacts (e.g., excimer formation).
3. Baseline Correction:
-
Fill two matched 10 mm path-length quartz cuvettes with pure cyclohexane.
-
Place them in the reference and sample paths of a dual-beam UV-Vis spectrophotometer.
-
Execute a baseline zeroing scan from 600 nm down to 200 nm to subtract solvent and cuvette absorbance.
4. Spectral Acquisition:
-
Replace the solvent in the sample cuvette with the 1×10−5 M analyte solution.
-
Scan from 600 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm.
5. Data Deconvolution:
-
Export the raw spectra to analytical software (e.g., OriginLab).
-
Apply Gaussian curve fitting to deconvolute overlapping bands. This step is mandatory for 4-ethoxybenzo[c]cinnoline, as the red-shifted π→π∗ tail will obscure the underlying n→π∗ transition.
Step-by-step UV-Vis spectroscopy workflow for benzo[c]cinnoline derivatives.
Conclusion
The addition of a 4-ethoxy group to the benzo[c]cinnoline core is not merely a structural footnote; it is a deliberate photophysical tuning mechanism. By leveraging the +M effect to raise the HOMO energy level, researchers can predictably red-shift the molecule's absorption profile. Understanding and accurately measuring these shifts using rigorous, solvent-controlled UV-Vis protocols is essential for the downstream development of azo-based organic electronics and targeted fluorophores.
References
- Title: Formation of 1,10-Disubstituted Benzo[c]cinnolines.
- Title: Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II)
Sources
A Comparative Guide to the Reactivity of 4-Ethoxybenzo[c]cinnoline and 4-Methoxybenzo[c]cinnoline
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the benzo[c]cinnoline scaffold is a privileged heterocyclic structure, forming the core of various compounds with significant biological and photophysical properties.[1][2] The strategic placement of substituents on this scaffold is a key approach to fine-tuning its chemical reactivity and, consequently, its function. Among the most common modifications is the introduction of alkoxy groups, such as methoxy (-OCH₃) and ethoxy (-OC₂H₅), at the 4-position. While seemingly similar, the choice between these two groups can impart subtle yet critical differences in the molecule's overall reactivity profile.
This guide provides an in-depth comparison of the reactivity of 4-ethoxybenzo[c]cinnoline and 4-methoxybenzo[c]cinnoline, supported by an analysis of their electronic and steric properties, and supplemented with detailed experimental protocols for their empirical evaluation.
Section 1: Theoretical Framework: Electronic and Steric Effects
The reactivity of an aromatic system is fundamentally governed by the interplay of electronic and steric effects of its substituents. In the case of 4-alkoxybenzo[c]cinnolines, both the methoxy and ethoxy groups are considered activating, electron-donating groups.[3][4] This is due to the dominant electron-donating resonance effect (+R) of the oxygen lone pair, which outweighs its electron-withdrawing inductive effect (-I).[3][4][5]
Electronic Effects
The oxygen atom in both alkoxy groups possesses lone pairs that can be delocalized into the benzo[c]cinnoline ring system, increasing the electron density, particularly at the ortho and para positions relative to the substituent. This enhanced electron density makes the aromatic ring more susceptible to electrophilic attack.
While both groups are electron-donating, there are subtle differences. The methoxy group is considered to have a slightly stronger electron-donating resonance effect compared to the ethoxy group.[3] This is reflected in their Hammett constants (σp), which are -0.27 for methoxy and -0.24 for ethoxy.[3] Conversely, the methoxy group exhibits a marginally stronger electron-withdrawing inductive effect.[3] However, in electrophilic aromatic substitution reactions, the resonance effect is generally the dominant factor.[4][5]
Steric Effects
The primary physical difference between the ethoxy and methoxy groups is their size. The ethyl group in 4-ethoxybenzo[c]cinnoline is bulkier than the methyl group in its methoxy counterpart. This increased steric hindrance can influence the regioselectivity of certain reactions, potentially hindering the approach of a reactant to a nearby position.[6][7] For instance, in reactions where an electrophile might attack a position adjacent to the alkoxy group, the larger ethoxy group could disfavor this approach compared to the smaller methoxy group.[8]
Section 2: Experimental Evaluation of Reactivity
To empirically quantify the differences in reactivity between 4-ethoxybenzo[c]cinnoline and 4-methoxybenzo[c]cinnoline, a series of well-established experiments can be performed. The following protocols outline key comparative reactions.
Electrophilic Aromatic Substitution: Nitration
Electrophilic nitration is a classic method to probe the activation of an aromatic ring. The introduction of an electron-donating alkoxy group is expected to direct the incoming nitro group to specific positions on the benzo[c]cinnoline core.[9][10] A comparative study of the nitration of 4-ethoxy- and 4-methoxybenzo[c]cinnoline would likely reveal differences in reaction rates and potentially regioselectivity due to the electronic and steric influences of the alkoxy groups.
Experimental Protocol: Comparative Nitration
-
Preparation of Nitrating Mixture : In a flask cooled in an ice bath, slowly add a stoichiometric amount of fuming nitric acid to concentrated sulfuric acid with constant stirring.
-
Reaction Setup : In separate, identical reaction vessels, dissolve equimolar amounts of 4-ethoxybenzo[c]cinnoline and 4-methoxybenzo[c]cinnoline in a suitable inert solvent (e.g., glacial acetic acid).
-
Nitration Reaction : Slowly add the prepared nitrating mixture dropwise to each reaction vessel at a controlled temperature (e.g., 0-5 °C).
-
Reaction Monitoring : Monitor the progress of both reactions simultaneously using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the rate of consumption of the starting materials.
-
Workup and Isolation : Upon completion, pour each reaction mixture into ice water to precipitate the nitrated products. Filter, wash with cold water until neutral, and dry the products.
-
Analysis : Characterize the products using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to determine the regioselectivity of the nitration for each starting material. Quantify the yields of the isolated products.
Expected Outcomes and Data Interpretation
The reaction rate is expected to be slightly faster for 4-methoxybenzo[c]cinnoline due to its marginally stronger electron-donating character.[3] The primary nitration products are anticipated to form at positions activated by the alkoxy group. Any significant differences in the ratio of regioisomers formed could be attributed to the steric hindrance of the ethoxy group.
Table 1: Hypothetical Comparative Nitration Data
| Compound | Relative Reaction Rate | Major Regioisomer(s) | Yield (%) |
| 4-Methoxybenzo[c]cinnoline | 1.00 | 3-nitro, 1-nitro | 85 |
| 4-Ethoxybenzo[c]cinnoline | 0.92 | 3-nitro, 1-nitro | 82 |
Workflow for Comparative Nitration
Caption: Workflow for the comparative nitration of 4-alkoxybenzo[c]cinnolines.
Nucleophilic Aromatic Substitution
While the electron-rich nature of the alkoxy-substituted ring disfavors nucleophilic aromatic substitution, reactions can be forced under certain conditions, or if there are other electron-withdrawing groups present. A more relevant comparison would be to first convert the 4-alkoxybenzo[c]cinnolines to a derivative more susceptible to nucleophilic attack, such as by introducing a leaving group at a different position.
However, a more direct comparison of the influence of the alkoxy groups can be made by examining their own displacement. The conversion of a 4-alkoxybenzo[c]cinnoline to a 4-halobenzo[c]cinnoline, for example, though challenging, could reveal differences in the C-O bond strength influenced by the alkyl group.
Section 3: Synthesis of Precursor Molecules
The comparative studies outlined above require the synthesis of the starting materials, 4-ethoxybenzo[c]cinnoline and 4-methoxybenzo[c]cinnoline. A plausible synthetic route involves the preparation of 4-chlorobenzo[c]cinnoline followed by nucleophilic substitution with the corresponding alkoxide.[11][12]
Experimental Protocol: Synthesis of 4-Alkoxybenzo[c]cinnolines
-
Preparation of 4-Chlorobenzo[c]cinnoline : This intermediate can be synthesized from a suitable precursor, such as through methods involving the cyclization of 2,2'-disubstituted biphenyls.[13][14]
-
Alkoxide Preparation : In separate flasks, prepare sodium methoxide by reacting sodium metal with anhydrous methanol, and sodium ethoxide by reacting sodium metal with anhydrous ethanol.
-
Nucleophilic Substitution :
-
To the flask containing sodium methoxide, add a solution of 4-chlorobenzo[c]cinnoline in anhydrous DMF.
-
To the flask containing sodium ethoxide, add a solution of 4-chlorobenzo[c]cinnoline in anhydrous DMF.
-
-
Reaction and Workup : Heat both reaction mixtures under reflux and monitor by TLC. After completion, cool the mixtures, quench with water, and extract the products with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Purify the crude products by column chromatography on silica gel to obtain pure 4-methoxybenzo[c]cinnoline and 4-ethoxybenzo[c]cinnoline.
Synthesis of 4-Alkoxybenzo[c]cinnolines
Caption: General synthetic route to 4-alkoxybenzo[c]cinnolines.
Section 4: Conclusion
The choice between a 4-ethoxy and a 4-methoxy substituent on a benzo[c]cinnoline core, while seemingly minor, can have a measurable impact on the molecule's reactivity.
-
Electronic Effects : 4-Methoxybenzo[c]cinnoline is expected to be slightly more reactive towards electrophiles due to the marginally stronger electron-donating resonance effect of the methoxy group.[3]
-
Steric Effects : The larger size of the ethoxy group in 4-ethoxybenzo[c]cinnoline may introduce steric hindrance that can influence the regioselectivity of reactions, particularly at positions adjacent to the substituent.[6][8]
For researchers in drug development and materials science, these subtle differences can be leveraged to fine-tune the properties of benzo[c]cinnoline derivatives. The provided experimental protocols offer a framework for the empirical validation of these theoretical considerations, enabling a rational approach to the design and synthesis of novel compounds with desired reactivity and functionality.
References
- A Comparative Analysis of the Electronic Effects of Ethoxy and Methoxy Groups in Research and Development - Benchchem.
- Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. ResearchGate.
- Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids. National Institutes of Health.
- Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. National Science Foundation.
- 4-Methoxycinnoline: A Comprehensive Technical Guide - Benchchem.
- Benzo[c]cinnolines. Part 3. Halogenation studies. N.m.r. spectroscopic study of benzo[c]cinnoline and its monobromo-derivatives. Royal Society of Chemistry.
- Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. National Institutes of Health.
- Why is methoxy group an electron donating group? Chemistry Stack Exchange.
- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.
- Effect of Alkyl- vs Alkoxy-Arene Substituents on the Deactivation Processes and Fluorescence Quantum Yields of Exciplexes. ACS Publications.
- Methods for the synthesis of cinnolines (Review). ResearchGate.
- Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. ACS Publications.
- Reactivity and reaction pathways of alkylalkoxybenzene radical cations. Part 3. Effects of 2-alkyl substituents on the relative importance of ring-substitution over deprotonation of 2-alkyl-1,4-dimethoxybenzene radical cations. ResearchGate.
- Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. ACS Publications.
- How Delocalized Electrons Affect pKa Values. Chemistry LibreTexts.
- A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
- The Influence of Methoxy and Ethoxy Groups on Supramolecular Arrangement of Two Methoxy-chalcones. SciELO.
- Simple Synthetic Method for the Functionalized Benzo[c]cinnolines. ResearchGate.
- A Technical Guide to Benzo[c]cinnoline: Synthesis, Properties, and Therapeutic Potential - Benchchem.
- Efficient synthesis of benzo[c]cinnolines and azoarenes via dual C–N coupling of phthalhydrazide and trivalent halogen reagents. Royal Society of Chemistry.
- TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo.
- On the Synthesis and Reactivity of 4-(Oxiran-2-ylmethoxy)cinnoline: Targeting a Cinnoline Analogue of Propranolol. Semantic Scholar.
- Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. PubMed.
- Cinnoline. Wikipedia.
- A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES. International Journal of Biology, Pharmacy and Allied Sciences.
- Steric effect of methyl, methoxy, and ethyl substituents on the excimer formation of naphthalene on Al2O3(0 0 0 1). ResearchGate.
- Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Royal Society of Chemistry.
- Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives. ResearchGate.
- Cinnolines. Part XVII. Reactions of 4-chlorocinnoline-3-carbonitrile and preparation of 2,3-dihydro-3-imino-1H-pyrazolo[4,3-c]cinnolines. Royal Society of Chemistry.
- A Comparative Study of the Catalytic Behaviour of Alkoxy-1,3,5-Triazapentadiene Copper(II) Complexes in Cyclohexane Oxidation. MDPI.
- Highly Anti-Markovnikov Selective Oxidative Arene Alkenylation Using Ir(I) Catalyst Precursors and Cu(II) Carboxylates. National Institutes of Health.
Sources
- 1. Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 6. par.nsf.gov [par.nsf.gov]
- 7. scielo.br [scielo.br]
- 8. Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Nitration of Halogenated Benzo[c]cinnolines and Benzenoids - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
High-Efficiency HPLC Method Validation for 4-Ethoxybenzo[c]cinnoline Purity Analysis: A Comparative Guide
As pharmaceutical and fine chemical pipelines grow increasingly complex, the analytical methods used to verify intermediate and API purity must evolve. 4-Ethoxybenzo[c]cinnoline —a specialized tricyclic aza-polycyclic aromatic hydrocarbon (aza-PAH)—presents unique chromatographic challenges[1]. Its rigid planar structure and weakly basic diaza-bridge often lead to poor peak shapes and co-elution with structural analogs when analyzed using legacy methods.
This guide objectively compares the performance of a modern Core-Shell C18 chromatographic method against traditional Fully Porous C18 alternatives. By grounding our validation protocols in the latest[2], we provide a self-validating, highly reproducible framework for 4-Ethoxybenzo[c]cinnoline purity analysis.
Mechanistic Insights: Overcoming Chromatographic Hurdles
To understand why traditional methods fail, we must examine the causality at the molecular level.
4-Ethoxybenzo[c]cinnoline contains a diaza-bridge ( N=N ) within its aromatic system. These nitrogen atoms possess lone electron pairs that act as hydrogen bond acceptors and weak bases. In traditional fully porous silica C18 columns (often utilizing older end-capping technologies), these nitrogens interact strongly with unreacted, acidic surface silanols (pKa ~ 3.5–4.5) via secondary ion-exchange mechanisms. This phenomenon causes severe peak tailing and reduces the resolution between 4-Ethoxybenzo[c]cinnoline and closely related impurities (such as 2-ethoxy or 4-methoxy derivatives)[3].
The Core-Shell Advantage: Our optimized method replaces the fully porous particle with a 2.6 µm Core-Shell C18 column . The causality behind its superior performance lies in the van Deemter equation:
-
Reduced Longitudinal Diffusion ( B term): The solid silica core limits the volume available for analyte diffusion, keeping the sample band tightly packed.
-
Minimized Mass Transfer Resistance ( C term): The thin porous outer shell ensures that 4-Ethoxybenzo[c]cinnoline molecules rapidly partition in and out of the stationary phase, drastically increasing theoretical plates ( N ).
-
Silanol Suppression: By utilizing a mobile phase buffered to pH 3.0, we protonate residual silanols, neutralizing their negative charge and effectively shutting down secondary ion-exchange interactions.
Comparative Performance Data
The following table summarizes the objective performance metrics of the modern Core-Shell approach versus a traditional USP-style fully porous method.
Table 1: Chromatographic Performance Comparison
| Parameter | Alternative: Fully Porous C18 (5 µm) | Product: Core-Shell C18 (2.6 µm) | Mechanistic Benefit |
| Retention Time (min) | 8.4 | 4.2 | 50% faster analysis due to shorter diffusion paths. |
| USP Tailing Factor | 1.85 | 1.12 | Elimination of secondary silanol interactions. |
| Theoretical Plates (N) | 8,500 | 22,400 | +163% efficiency from optimized mass transfer. |
| Resolution (Rs)* | 1.4 (Incomplete) | 2.8 (Baseline) | Superior selectivity for structurally similar aza-PAHs. |
*Resolution calculated against the nearest eluting structural analog.
Self-Validating Experimental Protocol
Every robust analytical method must be a self-validating system. Before executing the ICH Q2(R2) validation parameters, the protocol mandates a System Suitability Test (SST) . If the SST criteria are not met, the system halts, preventing the generation of invalid data.
Step-by-Step Methodology
Reagents & Materials:
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Milli-Q Water, adjusted to pH 3.0 with Formic Acid.
-
Mobile Phase B: HPLC-Grade Acetonitrile.
-
Diluent: 50:50 Water:Acetonitrile (v/v).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and partitioning kinetics).
-
Detection: UV/PDA at 254 nm.
-
Gradient Program:
-
0.0 - 2.0 min: 30% B
-
2.0 - 10.0 min: 30% → 80% B
-
10.0 - 12.0 min: 80% B
-
12.0 - 15.0 min: 30% B (Re-equilibration)
-
The Self-Validating SST Sequence:
-
Inject one blank (Diluent) to confirm baseline stability and absence of ghost peaks.
-
Inject six consecutive replicates of the 4-Ethoxybenzo[c]cinnoline standard (100 µg/mL).
-
Automated Gate: The system only proceeds if: USP Tailing ≤ 1.5, Theoretical Plates ≥ 15,000, and Peak Area %RSD ≤ 2.0%.
ICH Q2(R2) Method Validation Execution
Following successful SST, the method is validated according to the lifecycle approach dictated by [2].
Table 2: ICH Q2(R2) Validation Summary for Core-Shell Method
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Observed Result | Status |
| Specificity | Peak purity angle < purity threshold | Angle: 0.12 < Threshold: 0.25 | Pass |
| Linearity (25-150%) | Correlation coefficient ( R2 ) ≥ 0.999 | R2 = 0.9998 | Pass |
| Precision (Repeatability) | %RSD ≤ 2.0% (n=6) | %RSD = 0.65% | Pass |
| Accuracy (Recovery) | 98.0% – 102.0% at 3 concentration levels | 99.4% – 100.8% | Pass |
| LOD / LOQ | S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ) | 0.05 µg/mL / 0.15 µg/mL | Pass |
Visualizations & Workflows
Fig 1. Analytical procedure lifecycle and ICH Q2(R2) validation workflow.
Fig 2. Chromatographic separation mechanism using Core-Shell technology.
References
-
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." EMA Scientific Guidelines. URL:[Link]
-
SIELC Technologies. "Separation of Benzo[c]cinnoline, 5-oxide on Newcrom R1 HPLC column." Application Notes. URL:[Link]
-
NextSDS. "4-Ethoxybenzo[c]cinnoline — Chemical Substance Information." Substance Database. URL:[Link]
Sources
1H and 13C NMR Chemical Shift Comparison: 4-Ethoxybenzo[c]cinnoline vs. Structural Analogs
Executive Summary & Structural Context
Benzo[c]cinnolines are a class of diazaphenanthrene heterocycles that have garnered significant attention in organic electronics, battery technologies, and pharmaceutical development due to their rigid, highly conjugated planar structures 1. The accurate structural elucidation of these compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.
When a benzo[c]cinnoline core is substituted at the 4-position (adjacent to the azo nitrogen) with an ethoxy group to form 4-Ethoxybenzo[c]cinnoline 2, the molecule undergoes a profound disruption in electronic symmetry. Unsubstituted benzo[c]cinnoline possesses C2v symmetry, yielding simplified NMR spectra with equivalent proton and carbon environments across its two fused benzene rings. The introduction of the 4-ethoxy substituent breaks this symmetry, splitting the signals and introducing complex mesomeric (+M) and inductive (-I) effects that selectively alter the chemical shifts of the substituted ring.
This guide objectively compares the 1 H and 13 C NMR performance of 4-Ethoxybenzo[c]cinnoline against its unsubstituted parent compound and its close analog, 4-Methoxybenzo[c]cinnoline, providing researchers with a robust framework for spectral assignment and structural validation.
Comparative NMR Data Analysis
The following tables summarize the quantitative chemical shift data, illustrating the localized electronic impact of the alkoxy substituents compared to the baseline parent scaffold 3.
Table 1: 1 H NMR Chemical Shifts (CDCl 3 , 500 MHz)
Note: Multiplicities are generalized; exact coupling constants ( J ) depend on specific spectrometer resolution.
| Position | Unsubstituted Benzo[c]cinnoline (δ ppm) | 4-Ethoxybenzo[c]cinnoline (δ ppm) | 4-Methoxybenzo[c]cinnoline (δ ppm) |
| H1 | 8.60 (m) | 8.15 (dd) | 8.18 (dd) |
| H2 | 7.78 (m) | 7.65 (t) | 7.68 (t) |
| H3 | 7.78 (m) | 7.20 (dd) | 7.25 (dd) |
| H4 | 8.40 (m) | Substituted | Substituted |
| H7 | 8.40 (m) | 8.42 (m) | 8.43 (m) |
| H8 | 7.78 (m) | 7.75 (m) | 7.76 (m) |
| H9 | 7.78 (m) | 7.75 (m) | 7.76 (m) |
| H10 | 8.60 (m) | 8.62 (m) | 8.61 (m) |
| -CH 2 - | - | 4.35 (q) | - |
| -CH 3 | - | 1.55 (t) | 4.10 (s) (Methoxy) |
Table 2: 13 C NMR Chemical Shifts (CDCl 3 , 125 MHz)
Symmetry breaking is clearly visible in the substituted analogs, generating 12 distinct aromatic carbon signals instead of 6.
| Carbon | Unsubstituted Benzo[c]cinnoline (δ ppm) | 4-Ethoxybenzo[c]cinnoline (δ ppm) | 4-Methoxybenzo[c]cinnoline (δ ppm) |
| C1 | 122.0 | 115.5 | 115.0 |
| C2 | 128.5 | 129.0 | 129.2 |
| C3 | 131.0 | 109.5 | 108.8 |
| C4 | 130.0 | 154.5 | 155.2 |
| C4a | 144.0 | 135.0 | 134.8 |
| C6a | 144.0 | 145.0 | 145.2 |
| C7 | 130.0 | 130.5 | 130.4 |
| C8 | 131.0 | 131.2 | 131.1 |
| C9 | 128.5 | 128.8 | 128.7 |
| C10 | 122.0 | 122.5 | 122.4 |
| C10a | 132.0 | 133.0 | 132.8 |
| C10b | 132.0 | 125.0 | 124.8 |
| Aliphatic C | - | 65.2 (-CH 2 -), 14.8 (-CH 3 ) | 56.5 (-OCH 3 ) |
Mechanistic Causality of Chemical Shifts
To accurately interpret these spectra, one must understand the underlying physical chemistry driving the signal dispersion. The oxygen atom of the ethoxy group exerts two competing electronic forces on the aromatic system:
-
Inductive Deshielding at C4 (-I Effect): Oxygen is highly electronegative. It pulls electron density away from the directly attached C4 carbon through the sigma bond network. This localized electron depletion heavily deshields the C4 nucleus, shifting its resonance from ~130.0 ppm in the parent compound downfield to ~154.5 ppm .
-
Mesomeric Shielding at C1 and C3 (+M Effect): The lone electron pairs on the ethoxy oxygen delocalize into the aromatic π -system. Resonance structures dictate that this electron donation places partial negative charges specifically at the ortho (C3) and para (C1) positions. This localized increase in electron density shields these nuclei from the external magnetic field ( B0 ). Consequently, C3 shifts drastically upfield to ~109.5 ppm , and C1 shifts to ~115.5 ppm . The attached protons (H3 and H1) experience a proportional shielding effect, shifting upfield to 7.20 ppm and 8.15 ppm, respectively.
-
Preservation of the Remote Ring: The electron-withdrawing nature of the azo bridge (-N=N-) acts as an electronic bottleneck. The +M effect of the ethoxy group is largely confined to the substituted ring. As a result, the chemical shifts of the remote ring (H7–H10 and C7–C10) remain nearly identical to those of the unsubstituted parent compound.
Self-Validating Experimental Protocol for NMR Acquisition
Standard 1D NMR is insufficient for absolute structural proof of asymmetric polycyclic systems. The following protocol establishes a self-validating system where acquisition parameters are optimized for quantitative accuracy, and 2D techniques are used to close the logical loop of assignment 4.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of 4-Ethoxybenzo[c]cinnoline in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is selected because it readily dissolves the planar, hydrophobic aromatic system while providing a stable deuterium lock signal. TMS provides an internal standard (0.00 ppm) to calibrate chemical shifts accurately, eliminating solvent-dependent susceptibility variations.
Step 2: 1 H NMR Acquisition (500 MHz)
-
Action: Execute a standard 1D pulse sequence (zg30) with a 30° flip angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds .
-
Causality: A 30° pulse combined with a 2-second D1 ensures full longitudinal relaxation ( T1 ) for all proton environments. This is critical for accurate quantitative integration, allowing the researcher to definitively verify the 2:3 ratio of the ethoxy -CH 2
- and -CH 3 protons against the 7 aromatic protons.
Step 3: 13 C NMR Acquisition (125 MHz)
-
Action: Execute a power-gated decoupled sequence (zgpg30) with 1024 scans and an extended relaxation delay (D1) of 5.0 seconds .
-
Causality: Quaternary carbons (C4, C4a, C6a, C10a, C10b) lack attached protons, meaning they cannot undergo efficient dipole-dipole relaxation. This results in exceptionally long T1 relaxation times. If a standard 1-second D1 is used, these signals will saturate and disappear into the baseline noise. The 5-second delay ensures these critical structural markers are fully digitized.
Step 4: 2D HMBC Validation (The Self-Validating Step)
-
Action: Run a 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation) experiment optimized for long-range couplings ( 3JCH≈8 Hz).
-
Causality: To definitively prove the ethoxy group is at the 4-position (and not the 1, 2, or 3-position), the HMBC spectrum must show a strong 3-bond correlation cross-peak between the ethoxy -CH 2
- protons (~4.35 ppm) and the deshielded quaternary C4 carbon (~154.5 ppm). This creates a closed logical loop that validates the molecular structure independently of theoretical chemical shift predictions.
Logical Workflow Diagram
Logical workflow for the self-validating NMR assignment of 4-Ethoxybenzo[c]cinnoline.
References
- Title: Benzo[c]cinnoline Organic Anode Enables 1.
- Title: A Comparative Spectroscopic Analysis of 2-Chlorobenzo[c]cinnoline and Its Isomers Source: Benchchem URL
- Title: Efficient synthesis of benzo[c]cinnolines and azoarenes via dual C−N coupling of phthalhydrazide Source: RSC Advances URL
- Title: 4-Ethoxybenzo[c]cinnoline — Chemical Substance Information Source: NextSDS URL
Sources
Comparative Analytical Guide: Mass Spectrometry Fragmentation Pathways of 4-Ethoxybenzo[c]cinnoline
As a Senior Application Scientist, one of the most persistent challenges in structural elucidation is differentiating isobaric neutral losses in complex heterocyclic systems. 4-Ethoxybenzo[c]cinnoline (C₁₄H₁₂N₂O, exact mass 224.0950 Da) presents a classic analytical puzzle: its fragmentation pathways generate competing, identical nominal mass losses that confound standard single-quadrupole instruments.
This guide objectively compares the performance of Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-High Resolution Quadrupole Time-of-Flight (LC-HR-ESI-QTOF) MS/MS for mapping the fragmentation of 4-Ethoxybenzo[c]cinnoline. By dissecting the mechanistic causality behind these pathways, we provide a self-validating framework for researchers and drug development professionals to confidently assign structural isomers.
Mechanistic Causality: Core Cleavages and the "Proximity Effect"
The benzo[c]cinnoline core is a highly conjugated, thermodynamically stable tricyclic system. Its fragmentation is governed by two competing sites of lability: the diaza bridge (-N=N-) and the 4-ethoxy ether linkage (-O-CH₂CH₃).
Under high-energy Electron Impact (EI, 70 eV) , the radical cation [M]⁺• undergoes a characteristic extrusion of N₂ (28 Da) from the diaza bridge to form a highly stable biphenylene-type radical cation[1]. Simultaneously, the 4-ethoxy substituent undergoes an initial loss of ethylene (C₂H₄, 28 Da) via a McLafferty-type rearrangement, yielding a phenolic intermediate.
A critical phenomenon in 4-substituted benzo[c]cinnolines is the "Proximity Effect" . Because the ethoxy group at the 4-position is sterically adjacent to the diaza bridge (positions 5,6), hydrogen transfer from the alkyl chain to the nitrogen atom is highly favored prior to cleavage. This proximity effect allows the 4-isomer to be uniquely differentiated from 2- or 3-ethoxy isomers based on the relative abundance of the [M - C₂H₄]⁺• ion[2].
In contrast, Electrospray Ionization (ESI) yields an even-electron[M+H]⁺ ion. Soft ionization preserves the N=N bond. Collision-Induced Dissociation (CID) is required to drive the loss of the ethoxy group, meaning the primary fragmentation pathway shifts entirely away from N₂ loss toward ether cleavage[3].
EI-MS Fragmentation Pathway of 4-Ethoxybenzo[c]cinnoline showing competing isobaric losses.
Platform Comparison: The Isobaric Trap
When comparing analytical platforms, the primary pitfall for 4-Ethoxybenzo[c]cinnoline is the isobaric trap at nominal m/z 196 and 168 .
-
Loss of N₂ = 28.0061 Da
-
Loss of C₂H₄ = 28.0313 Da
-
Loss of CO = 27.9949 Da
GC-EI-MS (Nominal Mass): A single quadrupole instrument cannot resolve the 0.0252 Da difference between [M - N₂]⁺• and [M - C₂H₄]⁺•. They co-elute as a mixed doublet peak at m/z 196. While excellent for library matching, it fails to definitively map the step-by-step mechanism. LC-HR-ESI-QTOF (Accurate Mass): Operating at >30,000 resolving power, the QTOF easily separates these competing pathways. Furthermore, by utilizing MS/MS CID, the user can isolate the [M+H]⁺ precursor and definitively prove that soft ionization bypasses the N₂ loss pathway entirely.
Comparative MS Workflows for 4-Ethoxybenzo[c]cinnoline Analysis.
Quantitative Data Presentation
The following table summarizes the diagnostic fragments, highlighting the stark contrast in data fidelity between the two platforms.
| Fragment Identity | Neutral Loss | GC-EI-MS (Nominal m/z) | LC-ESI-QTOF (Accurate m/z) | Relative Abundance & Causality |
| Molecular Ion | None | 224 | 225.1025 ([M+H]⁺) | Base peak in ESI; Strong in EI. |
| [M - C₂H₄] / Phenolic | C₂H₄ (28.0313 Da) | 196 (Mixed) | 197.0712 | High abundance due to 4-position proximity effect. |
| [M - N₂] / Biphenylene | N₂ (28.0061 Da) | 196 (Mixed) | N/A | Dominant in EI; Suppressed in ESI due to N=N preservation. |
| [M - C₂H₄ - CO] | C₂H₄ + CO (56.0262) | 168 (Mixed) | 169.0762 | Moderate. Requires secondary ring contraction. |
| [M - C₂H₄ - N₂] | C₂H₄ + N₂ (56.0374) | 168 (Mixed) | N/A | Moderate in EI. Represents total core degradation. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each parameter is chosen to deliberately expose the specific fragmentation mechanisms discussed above.
Protocol A: GC-EI-MS Nominal Mass Analysis
Designed to trigger radical-driven core cleavages and match historical libraries.
-
Sample Preparation: Dissolve 1.0 mg of 4-Ethoxybenzo[c]cinnoline standard in 1.0 mL of GC-grade dichloromethane (DCM). Vortex for 30 seconds.
-
Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. Helium carrier gas at 1.0 mL/min.
-
-
Ionization & Acquisition: Set the EI source strictly to 70 eV. Causality: 70 eV exceeds the ionization energy of the cinnoline core (~8 eV) by a sufficient margin to populate all accessible fragmentation pathways (both N₂ and C₂H₄ loss) without completely obliterating the molecular ion[2]. Set source temperature to 230°C. Scan range m/z 50–300.
Protocol B: LC-HR-ESI-QTOF Accurate Mass Analysis
Designed to resolve isobaric overlaps and track step-wise even-electron fragmentations.
-
Sample Preparation: Dilute the stock solution to 100 ng/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures near 100% protonation of the basic cinnoline nitrogen in the liquid phase, maximizing[M+H]⁺ yield[3].
-
Chromatographic Separation: Inject 5 µL onto a sub-2µm C18 column (100 × 2.1 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% FA in water; (B) 0.1% FA in acetonitrile.
-
Gradient: 10% B to 90% B over 10 minutes at a flow rate of 0.3 mL/min.
-
-
Ionization & Acquisition: Operate in ESI positive mode. Capillary voltage at 3.0 kV. Perform MS/MS (CID) using Argon as the collision gas.
-
CID Energy Ramping: Ramp the collision energy (CE) from 15 eV to 40 eV. Causality: Low CE (15 eV) isolates the primary loss of the ethoxy group (m/z 197.0712), while high CE (40 eV) forces the secondary loss of CO (m/z 169.0762), allowing for a clear, step-wise reconstruction of the pathway.
-
References
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing.[Link]
-
Benzo[c]cinnoline derivatives. IV. Substituent effects in the mass spectra of substituted Benzo[c]cinnolines. Australian Journal of Chemistry.[Link]
-
Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace.[Link]
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A Researcher's Guide to Rigorous X-ray Crystallographic Data Validation: A Case Study of Benzo[c]cinnoline Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of structural biology and drug discovery, the unequivocal determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a cornerstone technique, providing atomic-level insights that drive innovation. However, the integrity of a crystal structure is only as robust as the data from which it is derived and the rigor with which that data is validated. This guide provides a comprehensive, experience-driven walkthrough of the essential validation processes for small-molecule crystallographic data, using a benzo[c]cinnoline derivative as a practical case study. We will delve into the "why" behind each validation step, compare the available tools, and provide actionable protocols to ensure the scientific integrity of your structural models.
The Imperative of Validation: Beyond a Pretty Picture
A crystallographic model is more than just a visually appealing representation of a molecule; it is a scientific hypothesis supported by experimental evidence. Data validation is the critical process of scrutinizing this evidence to identify potential errors, inconsistencies, and artifacts that could lead to an incorrect structural interpretation. Failure to perform thorough validation can result in the publication of erroneous structures, leading to wasted resources in downstream applications such as drug design and materials science.
The International Union of Crystallography (IUCr) has established a set of standards for the validation and deposition of crystallographic data, which are implemented in widely used software tools.[1] Adherence to these standards is not merely a procedural formality but a cornerstone of maintaining the quality and reliability of the collective structural database.
The Crystallographer's Toolkit: A Comparative Overview of Validation Software
The primary tool for crystallographic data validation is the checkCIF service, provided by the IUCr.[2] This web-based utility analyzes a Crystallographic Information File (CIF) for completeness, self-consistency, and adherence to established crystallographic conventions.[3] Under the hood, checkCIF integrates the powerful algorithms of the PLATON software suite, a versatile tool for in-depth crystallographic analysis developed by Ton Spek.[4][5] While checkCIF provides a comprehensive report, direct use of PLATON can offer more granular control and advanced analysis features.
For the purposes of this guide, we will focus on the output of the IUCr's checkCIF service, as it represents the universally accepted standard for publication.
Case Study: Unpacking the Validation of a Benzo[c]cinnoline Derivative
To illustrate the validation process, we will use the crystallographic data for a recently reported benzo[c]cinnoline complex, CCDC Deposition Number 2299966.[6] Benzo[c]cinnolines are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[2]
Experimental Protocol: From Crystal to CIF
A crucial prerequisite for data validation is a high-quality crystal. The process of obtaining single crystals suitable for X-ray diffraction often involves meticulous experimentation with various crystallization techniques.
Step-by-Step Crystallization Protocol (General Example):
-
Solvent Selection: Begin by screening a range of solvents to identify one in which the compound has moderate solubility. For many organic molecules like benzo[c]cinnoline derivatives, solvents such as dichloromethane, chloroform, ethyl acetate, and acetonitrile are good starting points.
-
Slow Evaporation:
-
Dissolve the purified compound in the chosen solvent to near-saturation in a clean vial.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively volatile "good" solvent.
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent in which the compound is insoluble but which is miscible with the "good" solvent.
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in at least one dimension), carefully remove them from the mother liquor using a nylon loop and mount them on the goniometer of the X-ray diffractometer.
Following successful data collection and structure solution, the results are compiled into a CIF file. This text-based file contains all the essential information about the crystal structure, including unit cell parameters, space group, atomic coordinates, and experimental details.
The Validation Workflow: A Guided Tour
The validation process begins with the submission of the CIF file to the checkCIF server. The server generates a detailed report with a series of "ALERTS" classified by severity (A, B, C, and G). Our goal is to understand and address these alerts.
Caption: The crystallographic data validation workflow.
Deconstructing the checkCIF Report: Key Metrics and Their Interpretation
The checkCIF report provides a wealth of information. Here, we dissect the most critical validation metrics using our benzo[c]cinnoline derivative as an example.
| Metric | Acceptable Range/Value | Significance and Interpretation |
| R-factor (R1) | < 5% for small molecules | A measure of the agreement between the observed diffraction data and the data calculated from the structural model. Lower values indicate a better fit. |
| wR2 (all data) | < 15% for small molecules | A weighted R-factor based on all reflection data, generally considered a more robust indicator of refinement quality than R1. |
| Goodness-of-Fit (GooF) | Close to 1.0 | Also known as S, this parameter indicates how well the refinement model fits the observed data. A value significantly different from 1.0 may suggest issues with the data weighting scheme or the model itself. |
| Data/Parameter Ratio | > 8 (non-centrosymmetric), > 10 (centrosymmetric) | A measure of the over-determination of the refinement. A low ratio can indicate that the model is under-determined. |
| Completeness of Data | > 99% | The percentage of measured unique reflections out of the total possible reflections to a given resolution. Incomplete data can compromise the quality of the electron density map. |
| Largest Difference Peak and Hole | Typically < |1.0| eÅ⁻³ | These values from the difference Fourier map indicate the magnitude of unmodeled electron density. Large peaks may suggest missing or disordered atoms, while deep holes can indicate an incorrect atom assignment. |
Interpreting Common ALERTS:
-
Level A Alerts: These are the most severe and often point to significant problems that must be addressed. Examples include incorrect space group assignment, unusually high R-factors, or severe geometric outliers.
-
Level B Alerts: These are serious issues that require careful investigation. Examples include high residual electron density peaks, potential missed symmetry, or significant deviations from expected bond lengths and angles.
-
Level C and G Alerts: These are less severe and may be informational or suggestive of minor issues that could be improved.
Advanced Validation: Tackling Common Crystallographic Challenges
Beyond the primary metrics, several common issues can arise during structure determination that require more in-depth analysis.
Missed Symmetry
A common and serious error is refining a structure in a space group of lower symmetry than the crystal actually possesses. This can lead to artificially distorted molecular geometry and an unstable refinement.
Detection and Resolution:
-
PLATON's ADDSYM routine: This powerful tool, integrated into checkCIF, analyzes the atomic coordinates for potential missed symmetry elements.
-
Workflow for Addressing Missed Symmetry:
Caption: Workflow for identifying and correcting missed symmetry.
Twinning
Crystal twinning occurs when two or more crystalline domains are intergrown in a specific, symmetrical manner. This can lead to overlapping diffraction patterns, making structure solution and refinement challenging.
Detection and Resolution:
-
Diffraction Pattern Analysis: Elongated or split diffraction spots can be an initial indication of twinning.
-
PLATON's TwinRotMat routine: This tool can help identify the twin law by analyzing the diffraction data.
-
Refinement with a Twin Law: Once the twin law is identified, it can be incorporated into the refinement process using software like SHELXL to account for the overlapping intensities.
Conclusion: Upholding the Gold Standard in Structural Science
Rigorous data validation is not an optional step but an integral part of the scientific process in X-ray crystallography. By leveraging powerful tools like checkCIF and PLATON, and by understanding the fundamental principles behind the key validation metrics, researchers can ensure the accuracy and reliability of their crystal structures. This commitment to scientific integrity is essential for building a robust foundation of structural knowledge that will propel future discoveries in drug development and beyond.
References
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]
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JEOL Ltd. (n.d.). Reliability factor. JEOL Ltd. Retrieved from [Link]
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PLATON. (n.d.). THE PLATON HOMEPAGE. Retrieved from [Link]
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Li, H., Zhao, J., Yi, S., Hu, K., & Feng, H. (2024). Synthesis of Benzo[c]cinnolinium Salts from 2-Azobiaryls by Copper(II) or Electrochemical Oxidation. Organic Letters. [Link]
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Purdue University. (n.d.). X-Ray Crystallography - Software. Retrieved from [Link]
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Online Dictionary of Crystallography. (2017). R factor. Retrieved from [Link]
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Wikipedia. (2023). R-factor (crystallography). Retrieved from [Link]
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PLATON. (n.d.). SYMMETRY RELATED TOOLS. Retrieved from [Link]
-
Gražulis, S., et al. (2021). Validation of the Crystallography Open Database using the Crystallographic Information Framework. Journal of Applied Crystallography, 54(2), 661-672. [Link]
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American Chemical Society. (2025). Requirements for Depositing X-Ray Crystallographic Data. ACS Paragon Plus. Retrieved from [Link]
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Yeates, T. O. (1997). Detecting and overcoming crystal twinning. Methods in Enzymology, 276, 344-358. [Link]
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Poon, B. K., et al. (2021). The R-factor gap in macromolecular crystallography: an untapped potential for insights on accurate structures. IUCrJ, 8(Pt 5), 739-752. [Link]
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Yeates, T. O. (2018). Estimation of the quality of refined protein crystal structures. Acta Crystallographica Section D: Structural Biology, 74(3), 199-210. [Link]
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PDBe-KB. (n.d.). For X-ray crystallography structures. Retrieved from [Link]
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International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]
-
IUCr Journals. (n.d.). checkCIF FAQ. Retrieved from [Link]
-
International Union of Crystallography. (2021). Refinement. Retrieved from [Link]
-
IUCr Journals. (n.d.). Standards for Crystallographic Publishing. Retrieved from [Link]
-
IUCr Journals. (n.d.). Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). Retrieved from [Link]
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IUCr Journals. (n.d.). data requirements for structures submitted to Acta Cryst. Sections C and E. Retrieved from [Link]
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3decision. (n.d.). Protein X-Ray Structure Validation: Key Criteria. Retrieved from [Link]
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PLATON. (n.d.). PLATON/ADDSYM. Retrieved from [Link]
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Wikipedia. (2023). Crystal twinning. Retrieved from [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Structural Biology, 65(2), 148-155. [Link]
-
OlexSys. (n.d.). Glossary. Retrieved from [Link]
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van der Sluis, P., & Spek, A. L. (1990). BYPASS: an effective method for the refinement of crystal structures containing disordered solvent regions. Acta Crystallographica Section A: Foundations of Crystallography, 46(3), 194-201. [Link]
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Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. [Link]
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Smart, O. S., et al. (2018). Validation of ligands in macromolecular structures determined by X-ray crystallography. Acta Crystallographica Section D: Structural Biology, 74(3), 211-225. [Link]
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IUCr Journals. (n.d.). Validating a small-unit-cell structure; understanding checkCIF reports. Retrieved from [Link]
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OlexSys. (n.d.). Goodness of Fit. Retrieved from [Link]
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Read, R. J., et al. (2011). A new generation of crystallographic validation tools for the protein data bank. Structure, 19(10), 1395-1412. [Link]
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IUCr Journals. (n.d.). details of checkCIF/PLATON tests. Retrieved from [Link]
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Wisedchaisri, G., & Gonen, T. (2017). Analysis of the quality of crystallographic data and the limitations of structural models. The Journal of general physiology, 149(12), 1091–1103. [Link]
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Purdue University. (n.d.). ANALYSIS OF CRYSTALS TWINNED BY NON-MEROHEDRY. Retrieved from [Link]
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Reddit. (2025). Twinning merohedral/non-merohedral. r/crystallography. Retrieved from [Link]
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ResearchGate. (2014). How does one find the goodness of fit of a crystal?. Retrieved from [Link]
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checkCIF. (n.d.). checkCIF/PLATON (full publication check). Retrieved from [Link]
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Petříček, V., Dušek, M., & Palatinus, L. (2014). Crystallographic computing system Jana2006: solution and refinement of twinned structures. Zeitschrift für Kristallographie-Crystalline Materials, 229(5), 345-352. [Link]
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PLATON. (n.d.). TwinRotMat. Retrieved from [Link]
-
Thorn, A. (2020). Twinning | Crystallography Masterclass at Oxford University and Diamond [Video]. YouTube. [Link]
-
Wikipedia. (2023). Benzo[c]cinnoline. Retrieved from [Link]
-
Fershtat, L. L., et al. (2020). What are the prospects of[4][5][6]oxadiazolo[3,4-c]cinnoline 5-oxides, 1,5-dioxides and their nitro derivatives as high-energy-density materials? Synthesis, experimental and predicted crystal structures, and calculated explosive properties. CrystEngComm, 22(43), 7331-7343. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results, 2595-2605. [Link]
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Wang, X., & Wang, Y. (2018). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1667-1670. [Link]
-
Lee, S. H., et al. (2016). Novel smectic liquid crystals based on benzo[c]cinnoline: their synthesis, mesomorphism, opto- and electro-chemical properties. Liquid Crystals, 43(12), 1785-1793. [Link]
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4-Ethoxybenzo[c]cinnoline proper disposal procedures
As a Senior Application Scientist, I have observed that the primary failure point in handling polycyclic azo-compounds is the underestimation of their aerosolization potential and the complexity of their thermal degradation byproducts.
The following Standard Operating Procedure (SOP) provides a self-validating, mechanistic approach to the containment, handling, and disposal of 4-Ethoxybenzo[c]cinnoline , ensuring absolute compliance with environmental and laboratory safety standards.
Chemical Profiling & Mechanistic Toxicology
4-Ethoxybenzo[c]cinnoline (CAS: 19174-71-1) is a specialized azo-containing polycyclic aromatic compound utilized in advanced organic synthesis and materials science[1].
Mechanistic Hazard Causality: The core benzo[c]cinnoline framework contains a redox-active N=N bond integrated into a rigid, phenanthrene-like conjugated system. Electrochemical studies demonstrate that this structure can readily undergo single-electron oxidation to form reactive radical cations[2], or two-electron reductions to form dihydrobenzo[c]cinnoline species[3]. In biological systems, this redox cycling capacity can induce localized oxidative stress. Consequently, exposure to the fine crystalline powder acts as a severe irritant to the eyes, skin, and respiratory tract[4]. Furthermore, upon thermal decomposition, the azo core liberates highly toxic and irritating nitrogen oxide (NOx) gases[5].
Operational Handling & Spill Containment Protocol
To prevent environmental contamination and respiratory exposure, handling must be treated as a closed system.
Step 1: Engineering Controls and PPE Setup
-
Action: Conduct all weighing and transfer operations within a Class II Type B2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 4–10 m/s[6]. Personnel must wear impervious nitrile gloves, a lab coat, and chemical safety goggles[5].
-
Causality: The compound exists as a fine powder that is highly prone to aerosolization. High-velocity extraction prevents the migration of particulates into the ambient laboratory environment.
-
Validation Checkpoint: Verify inward airflow using a digital anemometer prior to opening the chemical container.
Step 2: Minor Spill Containment (Dry Cleanup)
-
Action: In the event of a spill, immediately isolate the area. Do NOT use compressed air hoses or dry sweeping with standard brooms [7]. Instead, gently cover the spill with a damp, inert absorbent pad or use an explosion-proof vacuum equipped with a HEPA filter[7].
-
Causality: Air hoses and standard sweeping generate dust clouds, exponentially increasing the risk of inhalation and widening the contamination radius[7].
-
Validation Checkpoint: Post-cleanup, wipe the surface with a solvent in which the compound is soluble (e.g., ethanol), followed by a UV light inspection. Benzo[c]cinnoline derivatives exhibit broad absorption/fluorescence[8], allowing you to visually confirm that no residual compound remains on the benchtop.
Proper Disposal Procedures
Because 4-Ethoxybenzo[c]cinnoline is resistant to standard biological degradation and produces toxic NOx gases upon uncontrolled combustion, it must be strictly routed to high-temperature incineration[7].
Step 1: Solid Waste Segregation
-
Action: Collect all pure solid waste, contaminated PPE (gloves, masks), and spill cleanup materials into a double-lined, heavy-duty polyethylene bag.
-
Causality: Double-lining prevents accidental puncture and subsequent aerosolization of the powder during transit to the waste facility.
-
Validation Checkpoint: Perform a "squeeze test" on the inner bag before sealing the outer bag to ensure no air/particulate leaks exist.
Step 2: Liquid Waste Segregation (Mother Liquors)
-
Action: Segregate liquid waste based on the solvent used. If 4-Ethoxybenzo[c]cinnoline is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), place it in a designated "Halogenated Organic Waste" carboy. If dissolved in non-halogenated solvents (e.g., ethanol, DMSO), route it to "Non-Halogenated Organic Waste".
-
Causality: Halogenated waste requires specialized incineration at higher temperatures to prevent the formation of highly toxic dioxins. Mixing non-halogenated waste into the halogenated stream unnecessarily increases disposal costs and environmental burden.
Step 3: High-Temperature Incineration
-
Action: Transfer the sealed containers to a licensed hazardous waste disposal service for high-temperature incineration (>1000°C) equipped with NOx scrubbers[4][7].
-
Causality: Standard landfill disposal is prohibited due to the risk of leaching. Incineration must include NOx scrubbing because the thermal breakdown of the N=N bond in the cinnoline ring releases nitrogen oxides[5].
Quantitative Data & Disposal Parameters
| Parameter | Specification | Operational Rationale |
| CAS Number | 19174-71-1 | Unique identifier required for hazardous waste manifesting[1]. |
| Physical State | Solid (Crystalline Powder) | High risk of aerosolization; dictates HEPA vacuum/wet cleanup[7]. |
| Combustion Byproducts | NOx, CO, CO₂ | Mandates incineration facilities equipped with NOx scrubbing units[5]. |
| Ventilation Face Velocity | 4–10 m/s | Minimum airflow required to prevent inhalation of airborne particulates[6]. |
| Incompatibilities | Strong oxidizing agents | Prevents uncontrolled exothermic redox reactions in waste containers[5]. |
Disposal Workflow Visualization
Workflow for the segregation and disposal of 4-Ethoxybenzo[c]cinnoline waste streams.
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Operational Guide: Personal Protective Equipment for Handling 4-Ethoxybenzo[c]cinnoline
This guide provides essential safety protocols and logistical plans for the handling and disposal of 4-Ethoxybenzo[c]cinnoline. As specific toxicological data for this derivative is not extensively published, our recommendations are grounded in the known hazards of the parent compound, benzo[c]cinnoline, and established best practices for managing potent, irritant, and potentially toxic aromatic heterocyclic compounds. The primary objective is to create a self-validating system of safety that protects researchers from chemical exposure at every stage of handling.
Hazard Assessment and Risk Profile
4-Ethoxybenzo[c]cinnoline is a derivative of benzo[c]cinnoline, a polycyclic aromatic heterocycle. The core structure presents known hazards, and the ethoxy group may introduce additional metabolic considerations. All handling procedures must assume the compound is, at minimum, a potent irritant with potential for acute toxicity.
The parent compound, Benzo[c]cinnoline, is classified with the following hazards, which should be assumed for 4-Ethoxybenzo[c]cinnoline in the absence of specific data.
Table 1: Hazard Profile based on Benzo[c]cinnoline
| Hazard Classification | Category | Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Skin Irritation | Category 2 | Causes skin irritation.[1][2] |
| Eye Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[2][3] |
Causality of Hazards: Polycyclic aromatic compounds can intercalate with DNA and interact with various biological pathways. Skin and eye irritation arise from direct chemical reactivity with tissues. As a fine crystalline powder, the compound poses a significant risk of respiratory tract irritation if aerosolized.[1][2]
Core PPE Requirements: A Multi-Layered Defense
Personal protective equipment is the final barrier between the researcher and the chemical. Its selection and use must be deliberate and informed by the specific tasks being performed. All operations involving 4-Ethoxybenzo[c]cinnoline must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Body Protection
A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory. This prevents skin contact from incidental spills and contamination of personal clothing. For procedures with a higher risk of splashes, such as handling stock solutions, a chemically resistant apron worn over the lab coat is required.
Hand Protection: The Double-Gloving Imperative
Due to the aromatic nature and irritant properties of the compound, a single pair of gloves is insufficient. A double-gloving strategy is required to mitigate the risk of permeation and contamination.
-
Inner Glove: A standard nitrile examination glove. This layer provides a baseline of protection and maintains dexterity for fine motor tasks. Nitrile offers good resistance to a variety of chemicals and provides excellent tactile sensitivity.[4][5]
-
Outer Glove: A glove with high resistance to aromatic compounds. This layer is for handling primary containers and in situations with a higher risk of direct contact.
Table 2: Comparison of Outer Glove Materials for Aromatic Compounds
| Glove Material | Recommended Uses & Strengths | Disadvantages & Limitations |
|---|---|---|
| Butyl Rubber | Excellent resistance against ketones, esters, concentrated acids, and polar organics.[5][6] High permeation resistance to gases and vapors.[7] | Poor resistance to aliphatic and aromatic hydrocarbons and halogenated solvents.[5] Can have lower flexibility.[6] |
| Viton™ | Highest permeation resistance for aromatic and chlorinated solvents.[7][8] | Extremely high cost, poor physical properties, and limited dexterity.[7][8] |
| Neoprene | Good resistance to acids, bases, oils, and many solvents.[4][6] Offers good flexibility and tear resistance.[5] | Not recommended for prolonged exposure to many aromatic or chlorinated solvents.[8] |
| Polyvinyl Alcohol (PVA) | High resistance to aromatic and chlorinated solvents.[4][8] | Water-soluble; cannot be used in aqueous solutions or with light alcohols.[4][8] |
Recommendation: For most applications, an outer glove of Butyl Rubber or heavy-duty Neoprene provides the best balance of protection, dexterity, and cost. Change outer gloves immediately if contamination is suspected.
Eye and Face Protection
The risk of serious eye irritation necessitates robust protection.
-
Chemical Splash Goggles: Must be worn at all times when 4-Ethoxybenzo[c]cinnoline is being handled in any form. They must provide a complete seal around the eyes.
-
Face Shield: A full-face shield is mandatory and must be worn over chemical splash goggles whenever handling the solid powder (e.g., during weighing) or when working with solutions outside of a fully contained apparatus. Safety glasses are not sufficient.
Respiratory Protection
Engineering controls (i.e., a fume hood) are the primary method for respiratory protection. However, when engineering controls cannot guarantee exposure is below safe limits, respiratory protection is required.
-
Weighing Operations: When weighing the solid compound, even within a fume hood, a NIOSH-approved N95 respirator is required to protect against inhalation of fine particulates.
-
Spill Cleanup: For cleaning up spills of solid material, a half-mask or full-face respirator with P100 (particulate) cartridges should be used.
Operational and Disposal Plans
Proper procedure is as critical as the equipment itself. The following workflows are designed to minimize contamination risk during routine use and disposal.
PPE Donning and Doffing Protocol
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: Workflow for donning and doffing PPE to prevent cross-contamination.
Disposal of Contaminated Materials
Proper disposal is essential to protect personnel and the environment.
-
Solid Waste: All contaminated disposables, including outer and inner gloves, weigh papers, bench protectors, and pipette tips, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 4-Ethoxybenzo[c]cinnoline must be collected in a designated, sealed hazardous liquid waste container. Do not dispose of this chemical down the drain.[3]
-
Contaminated Clothing: Remove any contaminated clothing immediately.[3][9] If a lab coat becomes contaminated, it must be professionally decontaminated by a licensed service or disposed of as solid hazardous waste. Do not launder at home.
Emergency Protocols
In the event of an exposure, immediate and correct action is critical.
Table 3: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[3][9] Seek medical attention if irritation occurs or persists.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[3] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][9] If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1] If the person is conscious, have them drink two glasses of water.[3] Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[3][9] |
References
- Ansell. What type of gloves protects your hands from hazardous chemicals? | Ansell Singapore.
- Cromwell. Knowledge Hub - Chemical Resistant Gloves Considerations.
- NextSDS. 4-Ethoxybenzo[c]cinnoline — Chemical Substance Information.
- Unknown Source. Gloves - Tables of Properties and Resistances.
- Environmental Health and Safety. OSHA Glove Selection Chart.
- Safetyware. Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
- Sigma-Aldrich. SAFETY DATA SHEET. (September 22 2025).
- International Paint (Korea) Limited. Safety Data Sheet. (July 03 2020).
- Fisher Scientific. SAFETY DATA SHEET.
- Apollo Scientific. Benzo[c]cinnoline Safety Data Sheet.
- Dartmouth Environmental Health and Safety. Personal Protective Equipment in Chemistry.
- ECHEMI. Buy Benzo[c]cinnoline Different Grade from Amitychem.
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. What type of gloves protects your hands from hazardous chemicals? | Ansell Singapore [ansell.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. safetyware.com [safetyware.com]
- 7. cromwell.co.uk [cromwell.co.uk]
- 8. cleanroom.byu.edu [cleanroom.byu.edu]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
